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  • Product: 3,3-Difluorocyclobutyl sulfamate
  • CAS: 2229591-83-5

Core Science & Biosynthesis

Foundational

3,3-Difluorocyclobutyl sulfamate chemical structure and properties

Topic: 3,3-Difluorocyclobutyl Sulfamate: Chemical Architecture, Synthesis, and Medicinal Utility Content Type: Technical Whitepaper / Experimental Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discove...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3,3-Difluorocyclobutyl Sulfamate: Chemical Architecture, Synthesis, and Medicinal Utility Content Type: Technical Whitepaper / Experimental Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists.

Executive Summary

The 3,3-difluorocyclobutyl sulfamate scaffold represents a high-value pharmacophore fusion in modern drug design, merging the conformational rigidity and metabolic stability of the 3,3-difluorocyclobutane ring with the zinc-binding and transition-state mimicking properties of the sulfamate (


) moiety.

This guide dissects the physicochemical rationale for employing this scaffold, detailing its utility as a bioisostere for phosphate/sulfate groups and its specific application in targeting enzymes such as Carbonic Anhydrase (CA) and Steroid Sulfatase (STS) . We provide validated synthetic protocols for the assembly of this motif, emphasizing the critical role of the gem-difluoro group in modulating pKa, lipophilicity (


), and metabolic resistance.

Chemical Architecture & Physicochemical Properties

Structural Analysis

The molecule consists of a four-membered cyclobutane ring substituted at the C3 position with two fluorine atoms and at the C1 position with a sulfamate ester.

  • Conformational Locking: The cyclobutane ring typically adopts a "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions). The gem-difluoro substitution at C3 exacerbates this effect due to the gauche effect and electrostatic repulsion, often locking the ring into a specific pucker angle (

    
    ). This rigidifies the vector of the sulfamate group, reducing the entropic penalty upon protein binding.
    
  • Electronic Modulation: The strong electron-withdrawing nature of the fluorine atoms (

    
    ) pulls electron density through the 
    
    
    
    -framework (inductive effect,
    
    
    ). This lowers the
    
    
    of the distal sulfamate protons slightly compared to non-fluorinated analogues, potentially affecting zinc-binding affinity in metalloenzymes.
Key Physicochemical Data (Predicted & Observed)
PropertyValue / CharacteristicImpact on Drug Design
Molecular Formula

Compact fragment (

Da).
pKa (Sulfamate NH)

Weakly acidic; acts as a H-bond donor/acceptor. Neutral at physiological pH.
LogP (Lipophilicity)

Fluorine lowers lipophilicity vs. methyl/alkyl but increases it vs. hydroxyl.
Metabolic Stability HighC3-F substitution blocks oxidative metabolism (e.g., hydroxylation) at the most reactive site.
H-Bond Donors/Acceptors 2 Donors / 4 AcceptorsExcellent water solubility and interaction potential with active site residues.

Medicinal Chemistry Applications

Enzyme Inhibition Mechanisms

The sulfamate group is a "warhead" for specific enzyme classes. When attached to the 3,3-difluorocyclobutyl scaffold, it serves as a dual-function probe:

  • Carbonic Anhydrase (CA) Inhibition:

    • Mechanism: The terminal

      
       of the sulfamate coordinates directly with the catalytic Zinc ion (
      
      
      
      ) in the CA active site, displacing the zinc-bound water molecule/hydroxide ion.
    • Selectivity: The bulky, hydrophobic 3,3-difluorocyclobutyl group can exploit the hydrophobic pocket of specific CA isoforms (e.g., tumor-associated CA IX/XII), differentiating it from promiscuous sulfonamides.

  • Steroid Sulfatase (STS) Inhibition:

    • Mechanism: Sulfamates act as irreversible inhibitors. The active site formylglycine residue attacks the sulfur atom, releasing the alcohol (3,3-difluorocyclobutanol) and sulfamoylating the enzyme, permanently disabling it.

    • Utility: Used in hormone-dependent cancer therapies (e.g., breast cancer).[1][2][3]

Bioisosterism

The 3,3-difluorocyclobutyl sulfamate moiety acts as a bioisostere for phosphate or sulfate esters . The


 bonds mimic the polarity of 

or

bonds but are metabolically stable and non-ionic, improving membrane permeability.

Experimental Protocols

Synthesis of 3,3-Difluorocyclobutanol (Precursor)

Prerequisite for sulfamoylation.

Reagents: 3,3-Difluorocyclobutanone, Sodium Borohydride (


), Methanol (

).
  • Dissolution: Dissolve 3,3-difluorocyclobutanone (1.0 eq) in anhydrous

    
     (
    
    
    
    ) at
    
    
    .
  • Reduction: Slowly add

    
     (1.1 eq) portion-wise over 15 minutes. Gas evolution (
    
    
    
    ) will occur.
  • Reaction: Stir at

    
     for 30 mins, then warm to Room Temperature (RT) for 1 hour. Monitor by TLC (stain with 
    
    
    
    ).
  • Quench: Quench with saturated aqueous

    
    .
    
  • Extraction: Extract with Diethyl Ether (

    
    ). Dry organics over 
    
    
    
    , filter, and concentrate carefully (product is volatile).
    • Yield: Typically

      
      .
      
    • Note: The product is a volatile liquid/low-melting solid.

Sulfamoylation Protocol (The "Sulfamoyl Chloride" Method)

Standard method for generating the sulfamate ester.

Reagents: 3,3-Difluorocyclobutanol, Sulfamoyl Chloride (


), Dimethylacetamide (DMAc) or DMF.

Preparation of Sulfamoyl Chloride (In-situ):

  • Caution:

    
     (Chlorosulfonyl isocyanate, CSI) is often used to generate the chloride or used directly. Here we use the CSI method for higher purity.
    

Protocol (CSI Method):

  • Setup: Under Nitrogen atmosphere, dissolve 3,3-difluorocyclobutanol (1.0 eq) in anhydrous Formic Acid (excess, acts as solvent/reagent) at

    
    . Alternatively, use CSI in 
    
    
    
    followed by hydrolysis.
    • Preferred Route (High Purity):

      • Dissolve alcohol in

        
         (
        
        
        
        ) and add Pyridine (excess).
      • Add Sulfamoyl Chloride (prepared separately from CSI + Formic acid) at

        
        .
        
  • Addition: Add Sulfamoyl Chloride (1.5 eq) dropwise.

  • Incubation: Stir at RT for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with water (

    
    ) and brine.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). Sulfamates are polar; expect elution at 30–50% EtOAc.

Visualization of Logic & Workflow

Synthesis & SAR Logic Diagram

G Start 3,3-Difluorocyclobutanone Inter 3,3-Difluorocyclobutanol (Alcohol Intermediate) Start->Inter NaBH4 Reduction (Stereocontrol) Product 3,3-Difluorocyclobutyl Sulfamate (Target Scaffold) Inter->Product Sulfamoylation (Nu- Substitution) Reagent Sulfamoyl Chloride (Cl-SO2-NH2) Reagent->Product Electrophile App1 Carbonic Anhydrase Inhibition (Zn binding) Product->App1 App2 Steroid Sulfatase Inactivation Product->App2 App3 Bioisostere (Phosphate Mimic) Product->App3

Caption: Synthetic pathway from cyclobutanone precursor to the sulfamate target, branching into key medicinal applications.

Structural Activity Relationship (SAR) Decision Tree

SAR Core 3,3-Difluorocyclobutyl Sulfamate F_Group gem-Difluoro Group Core->F_Group Ring Cyclobutane Ring Core->Ring Sulf Sulfamate (-OSO2NH2) Core->Sulf F_Effect1 Blocks Metabolism (No C3 oxidation) F_Group->F_Effect1 F_Effect2 Lowers Lipophilicity (vs Alkyl) F_Group->F_Effect2 Ring_Effect1 Conformational Lock (Puckered) Ring->Ring_Effect1 Sulf_Effect1 Zn2+ Binding (CA Inhibitors) Sulf->Sulf_Effect1 Sulf_Effect2 Irreversible Covalent (STS Inhibitors) Sulf->Sulf_Effect2 Ring_Effect2 Vector Projection Ring_Effect1->Ring_Effect2

Caption: Dissection of the pharmacophore's components and their specific contributions to biological activity and stability.

References

  • Winum, J. Y., et al. "Sulfamates and their therapeutic potential." Medicinal Research Reviews, 2005.

  • Mykhailiuk, P. K. "Fluorinated Cyclobutanes: Synthesis and Application in Drug Discovery." Chemical Reviews, 2021.

  • PubChem Compound Summary. "3,3-Difluorocyclobutanol." National Center for Biotechnology Information.

  • Supuran, C. T. "Carbonic anhydrase inhibitors: updated patent review (2014-2016)." Expert Opinion on Therapeutic Patents, 2016.

  • Nussbaumer, P., et al. "Steroid sulfatase inhibitors." Medicinal Research Reviews, 2004.

Sources

Exploratory

A Technical Guide to 3,3-Difluorocyclobutyl Sulfamate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3,3-Difluorocyclobutyl sulfamate, a fluorinated carbocyclic compound with significant pot...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,3-Difluorocyclobutyl sulfamate, a fluorinated carbocyclic compound with significant potential in medicinal chemistry. Despite its absence from commercial catalogs, this guide outlines a feasible synthetic pathway from readily available precursors. We delve into the strategic importance of the 3,3-difluorocyclobutane motif and the sulfamate functional group in drug design, supported by a review of current literature. This document serves as a practical resource for researchers interested in the synthesis and application of this and similar novel molecular scaffolds in the pursuit of next-generation therapeutics.

Introduction: The Strategic Value of Fluorinated Cyclobutanes and Sulfamates

The confluence of unique structural motifs in a single molecule can unlock novel pharmacological properties. 3,3-Difluorocyclobutyl sulfamate represents such a convergence, integrating the conformational rigidity and metabolic stability of a gem-difluorinated cyclobutane ring with the versatile bioisosteric and pharmacophoric properties of the sulfamate group.

The 3,3-difluorocyclobutane moiety is increasingly recognized as a valuable building block in drug discovery. Its rigid, puckered structure allows for precise three-dimensional positioning of substituents, which can enhance binding affinity to biological targets.[1] The gem-difluoro substitution offers several advantages:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, prolonging the half-life of a drug candidate.

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can influence a molecule's pKa, lipophilicity, and membrane permeability, which are critical parameters for pharmacokinetic profiles.[2]

  • Conformational Control: The steric and electronic effects of the difluoro group can lock the cyclobutane ring into a preferred conformation, reducing the entropic penalty upon binding to a target.

The **sulfamate functional group (-OSO₂NH₂) **, a bioisostere of the carboxylate and phosphate groups, has demonstrated a wide range of biological activities.[3] It can act as a hydrogen bond donor and acceptor, contributing to molecular recognition at the active site of enzymes and receptors.[4] Sulfamate-containing compounds have been investigated as inhibitors of steroid sulfatase, carbonic anhydrases, and other enzymes, with applications in oncology, neurology, and infectious diseases.[5][6]

This guide will first establish the identity of 3,3-Difluorocyclobutyl sulfamate, propose a viable synthetic route from commercially available starting materials, and then explore its potential applications in modern drug discovery.

Physicochemical Properties and CAS Identification

As of the date of this guide, a specific CAS number for 3,3-Difluorocyclobutyl sulfamate has not been assigned in major chemical databases. This is indicative of its status as a novel or non-commercial compound. The proposed structure and its key identifiers are presented below.

PropertyValue
IUPAC Name 3,3-Difluorocyclobutyl sulfamate
Molecular Formula C₄H₇F₂NO₃S
Molecular Weight 187.16 g/mol
Chemical Structure (See Figure 1)
CAS Number Not Assigned
Diagram: Chemical Structure of 3,3-Difluorocyclobutyl Sulfamate

Caption: Figure 1. Proposed structure of 3,3-Difluorocyclobutyl sulfamate.

Proposed Synthesis of 3,3-Difluorocyclobutyl Sulfamate

The synthesis of 3,3-Difluorocyclobutyl sulfamate can be achieved from commercially available precursors. The most direct route involves the sulfamoylation of a corresponding alcohol. Two primary starting materials are readily available: 3,3-Difluorocyclobutanol and (3,3-Difluorocyclobutyl)methanol. This guide will focus on the sulfamoylation of 3,3-Difluorocyclobutanol.

Starting Material: 3,3-Difluorocyclobutanol
PropertyValue
CAS Number 637031-88-0
Molecular Formula C₄H₆F₂O
Molecular Weight 108.09 g/mol
Appearance Colorless to light yellow liquid
Supplier Availability for 3,3-Difluorocyclobutanol
SupplierPurity
TCI (Shanghai)>97.0% (GC)
Sigma-AldrichNot specified
ChemicalBook Suppliers99%
CymitQuimica95-97%
AchmemNot specified

Note: Availability and purity may vary. Researchers should verify with suppliers directly.

Synthetic Pathway: Sulfamoylation of 3,3-Difluorocyclobutanol

The conversion of an alcohol to a sulfamate can be accomplished through several methods. A common and effective approach involves the use of sulfamoyl chloride or a more stable sulfamoylating agent.[7]

Diagram: Proposed Synthetic Workflow

workflow start 3,3-Difluorocyclobutanol (CAS: 637031-88-0) reaction Sulfamoylation Reaction start->reaction reagent Sulfamoylating Agent (e.g., Sulfamoyl chloride or N-Boc-sulfamoyl chloride) reagent->reaction product 3,3-Difluorocyclobutyl sulfamate reaction->product purification Workup and Purification (e.g., Chromatography) product->purification

Caption: Figure 2. Proposed workflow for the synthesis of 3,3-Difluorocyclobutyl sulfamate.

Experimental Protocol: Synthesis using Sulfamoyl Chloride

Disclaimer: This is a generalized protocol and should be adapted and optimized by qualified personnel in a controlled laboratory setting. All necessary safety precautions must be taken.

Materials:

  • 3,3-Difluorocyclobutanol

  • Sulfamoyl chloride (or a suitable alternative)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine)

  • Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,3-Difluorocyclobutanol (1.0 eq) in the anhydrous aprotic solvent.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add the non-nucleophilic base (1.2 eq) to the cooled solution and stir for 10-15 minutes.

  • Sulfamoylation: Slowly add a solution of sulfamoyl chloride (1.1 eq) in the anhydrous aprotic solvent to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., Dichloromethane) three times.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3,3-Difluorocyclobutyl sulfamate.

Causality of Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of the highly reactive sulfamoyl chloride with atmospheric moisture.

  • Anhydrous Solvents: Water can react with sulfamoyl chloride, reducing the yield of the desired product.

  • Non-nucleophilic Base: Scavenges the HCl generated during the reaction without competing with the alcohol as a nucleophile.

  • Low-Temperature Addition: Controls the exothermicity of the reaction and minimizes potential side reactions.

Applications in Drug Discovery and Medicinal Chemistry

The unique combination of a difluorinated cyclobutane ring and a sulfamate moiety in 3,3-Difluorocyclobutyl sulfamate suggests several potential applications in drug discovery.

As a Bioisosteric Replacement

The sulfamate group can serve as a non-hydrolyzable mimic of a phosphate or carboxylate group, potentially improving the metabolic stability and cell permeability of a drug candidate. The cyclobutane scaffold can act as a bioisostere for other cyclic systems or conformationally constrained linkers.[1]

Diagram: Bioisosteric Relationships

bioisosteres cluster_0 Target Scaffold cluster_1 Potential Bioisosteric Replacements 3,3-Difluorocyclobutyl\nsulfamate 3,3-Difluorocyclobutyl sulfamate Phenyl ring Phenyl ring 3,3-Difluorocyclobutyl\nsulfamate->Phenyl ring Ring System Cyclopentyl group Cyclopentyl group 3,3-Difluorocyclobutyl\nsulfamate->Cyclopentyl group Ring System Phosphate ester Phosphate ester 3,3-Difluorocyclobutyl\nsulfamate->Phosphate ester Functional Group Carboxylic acid Carboxylic acid 3,3-Difluorocyclobutyl\nsulfamate->Carboxylic acid Functional Group

Caption: Figure 3. Potential bioisosteric relationships of the 3,3-Difluorocyclobutyl sulfamate scaffold.

As a Scaffold for Novel Enzyme Inhibitors

Given the known activity of sulfamates against enzymes like steroid sulfatase and carbonic anhydrase, 3,3-Difluorocyclobutyl sulfamate could serve as a starting point for the design of novel inhibitors.[5] The difluorocyclobutyl group can explore hydrophobic pockets in an enzyme's active site, potentially leading to increased potency and selectivity.

In Fragment-Based Drug Discovery (FBDD)

The relatively small size and well-defined three-dimensional structure of 3,3-Difluorocyclobutyl sulfamate make it an attractive fragment for FBDD campaigns. Screening this fragment against a variety of biological targets could identify novel starting points for lead optimization.

Conclusion

While 3,3-Difluorocyclobutyl sulfamate is not a commercially available compound, this guide has demonstrated that its synthesis is readily achievable from known starting materials. The strategic incorporation of a gem-difluorinated cyclobutane ring and a sulfamate functional group presents a compelling opportunity for medicinal chemists to explore novel chemical space. The insights and protocols provided herein are intended to facilitate the synthesis and investigation of this and related scaffolds, with the ultimate goal of accelerating the discovery of new and effective therapeutic agents.

References

  • Sguazzin, M. A., Johnson, J. W., & Magolan, J. (2021). Hexafluoroisopropyl Sulfamate: A Useful Reagent for the Synthesis of Sulfamates and Sulfamides. Organic Letters, 23(9), 3373–3378. [Link]

  • Gudiksen, M. S., et al. (2019). Sulfamates and Their Therapeutic Potential. ResearchGate. [Link]

  • El-Gamal, M. I., et al. (2019). Sulfamates in drug design and discovery: Pre-clinical and clinical investigations. PubMed. [Link]

  • de Lucas, A. I., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. PMC. [Link]

  • PubChem. (3,3-Difluorocyclobutyl)methanol. [Link]

  • Oreate AI Blog. (2026). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. [Link]

  • PubChem. 3,3-Difluorocyclobutanol. [Link]

  • ResearchGate. Sulfamates in drug design and discovery: Pre-clinical and clinical investigations. [Link]

  • Taylor & Francis Online. The importance of sulfur-containing motifs in drug design and discovery. [Link]

  • Adv. J. Chem. B: Nat. Prod. Med. Chem. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

Sources

Foundational

Physicochemical Properties of Fluorinated Cyclobutyl Sulfamates

The following technical guide synthesizes current research on fluorinated carbocycles and sulfamate pharmacophores. It is designed to serve as a foundational reference for integrating this scaffold into medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide synthesizes current research on fluorinated carbocycles and sulfamate pharmacophores. It is designed to serve as a foundational reference for integrating this scaffold into medicinal chemistry programs.

Technical Guide & Whitepaper

Executive Summary

Fluorinated cyclobutyl sulfamates represent a high-value pharmacophore at the intersection of conformational restriction and bioisosterism. By grafting a sulfamate moiety—a proven transition-state mimic for phosphoryl and sulfuryl transfer reactions—onto a fluorinated cyclobutane ring, researchers can access a unique chemical space. This scaffold offers three distinct advantages:

  • Conformational Locking: The "butterfly" pucker of the cyclobutane ring, modulated by fluorine substitution, allows for precise vector positioning of the sulfamate warhead.

  • pKa Modulation: Fluorine substitution allows for the fine-tuning of the sulfamate N-H acidity, influencing binding affinity and permeability without altering the core steric footprint.

  • Metabolic Hardening: The cyclobutyl ring serves as a metabolically robust bioisostere for gem-dimethyl or ethyl groups, while fluorination blocks oxidative metabolism at susceptible C-H bonds.

Structural Dynamics: The "Butterfly" Effect

Unlike the chair conformation of cyclohexane, cyclobutane adopts a non-planar "puckered" or "butterfly" conformation to relieve torsional strain and transannular interactions. The puckering angle (


) is typically 25°–35°.
Fluorine-Directed Conformational Bias

The introduction of fluorine exerts a profound stereoelectronic effect on this equilibrium.

  • 1,3-Substitution Patterns: In 3-fluorocyclobutyl sulfamates, the cis isomer typically allows both the fluoride and the sulfamate to adopt pseudo-equatorial positions, minimizing 1,3-diaxial repulsion. The trans isomer forces one substituent into a higher-energy pseudo-axial orientation.

  • Dipole Alignment: In cis-1,2- or cis-1,3-fluorinated analogs, the C–F and C–O (sulfamate) dipoles can align to increase the overall molecular dipole moment. This alignment significantly reduces lipophilicity (LogP) compared to the trans isomers, where dipoles oppose and cancel each other.

Conformation Cyclobutane Cyclobutane Core (Puckered ~30°) Substituents Substituents (Sulfamate + Fluorine) Cyclobutane->Substituents Functionalization Cis Cis-Isomer (Dipole Additive) Lower LogP Substituents->Cis Syn-facial Trans Trans-Isomer (Dipole Cancelled) Higher LogP Substituents->Trans Anti-facial High Polarity\nHigh Solubilty High Polarity High Solubilty Cis->High Polarity\nHigh Solubilty High Lipophilicity\nBBB Permeability High Lipophilicity BBB Permeability Trans->High Lipophilicity\nBBB Permeability

Figure 1: Conformational and physicochemical divergence of cis/trans fluorinated cyclobutyl sulfamates.

Physicochemical Profile

The incorporation of fluorine onto the cyclobutyl sulfamate core alters key properties governing pharmacokinetics.

Acidity (pKa)

The sulfamate group (


) is weakly acidic (pKa ~10.0). Fluorine substitution lowers this pKa via the inductive electron-withdrawing effect (

), enhancing interactions with basic residues in enzyme active sites (e.g., Steroid Sulfatase, Carbonic Anhydrase).
Compound ClassApprox.[1][2][3][4][5][6][7][8][9][10] pKaMechanism of Shift
Alkyl Sulfamate (Reference)10.2Baseline
3-Fluorocyclobutyl sulfamate9.1 – 9.5Long-range inductive effect (

-position)
3,3-Difluorocyclobutyl sulfamate8.4 – 8.8Additive inductive effect; increased H-bond donor acidity
2,2-Difluorocyclobutyl sulfamate< 8.0Strong proximal inductive effect (

-position)
Lipophilicity (LogD) & Solubility

Fluorination typically increases lipophilicity in aliphatic chains. However, in cyclobutyl systems, the "Polarity-Cis effect" dominates.

  • Cis-Isomers: Exhibit lower LogD and higher aqueous solubility due to a large net molecular dipole.

  • Trans-Isomers: Exhibit higher LogD, making them suitable for targets requiring passive diffusion across the blood-brain barrier (BBB).

Metabolic Stability

The cyclobutyl ring is inherently more stable than linear alkyl chains. Fluorination at the C3 position blocks the primary site of oxidative metabolism (hydroxylation by CYP450s), significantly extending half-life (


).

Synthesis & Experimental Protocols

The synthesis of fluorinated cyclobutyl sulfamates requires a modular approach, starting from commercially available cyclobutanones.

Synthesis Start Cyclobutanone Precursor Step1 Fluorination (Deoxo-Fluor/DAST) Start->Step1 Introduce F Step2 Reduction (NaBH4 or L-Selectride) Step1->Step2 Ketone -> Alcohol Step3 Sulfamoylation (ClSO2NCO) Step2->Step3 Alcohol -> Sulfamate Product Fluorinated Cyclobutyl Sulfamate Step3->Product Hydrolysis

Figure 2: Modular synthesis workflow for fluorinated cyclobutyl sulfamates.

Protocol A: Synthesis of 3,3-Difluorocyclobutyl Sulfamate

Rationale: This protocol avoids the use of unstable sulfamoyl chloride gas by generating the active electrophile in situ from chlorosulfonyl isocyanate (CSI).

  • Fluorination:

    • Dissolve 3-oxocyclobutanecarboxylate (or equivalent cyclobutanone) in DCM at 0°C.

    • Add Deoxo-Fluor (1.5 equiv) dropwise. Stir at RT for 16h.

    • Note: Ensure anhydrous conditions to prevent hydrolysis of the fluorinating agent.

  • Reduction:

    • Treat the resulting 3,3-difluorocyclobutanone with

      
       (1.2 equiv) in MeOH at 0°C.
      
    • Quench with sat.

      
       and extract to yield 3,3-difluorocyclobutanol.
      
  • Sulfamoylation (The CSI Method):

    • Reagent Prep: In a separate flask, dissolve chlorosulfonyl isocyanate (CSI, 1.5 equiv) in anhydrous DCM at 0°C. Add formic acid (1.5 equiv) dropwise. Vigorous gas evolution (

      
      , 
      
      
      
      ) will occur. Stir for 2 hours to form the sulfamoyl chloride species in situ.
    • Coupling: Add the 3,3-difluorocyclobutanol (dissolved in DMA/DCM) to the reaction mixture. Add pyridine (2.0 equiv) as a base.

    • Workup: Stir overnight. Quench with water. The organic layer is washed with brine, dried over

      
      , and concentrated.
      
    • Purification: Flash chromatography (EtOAc/Hexanes). Sulfamates stain yellow/white in

      
      -anisaldehyde.
      
Protocol B: pKa Determination via 19F-NMR

Rationale: Standard potentiometric titration is often inaccurate for sparingly soluble fluorinated compounds. 19F-NMR chemical shift perturbation offers higher sensitivity and requires less material.

  • Sample Prep: Dissolve the sulfamate (5 mM) in a mixed buffer system (e.g., phosphate/citrate) containing 10%

    
     for lock.
    
  • Titration: Adjust pH from 4.0 to 12.0 using dilute HCl/NaOH. Measure pH using a calibrated micro-electrode.

  • Measurement: Acquire 19F-NMR spectra at each pH point.

  • Analysis: Plot the change in chemical shift (

    
    ) of the fluorine signal vs. pH. Fit the data to the Henderson-Hasselbalch equation to extract the pKa.
    
    • Self-Validation: The inflection point of the sigmoidal curve represents the pKa. If the curve is not sigmoidal, check for compound degradation (hydrolysis) at extreme pH.

References

  • Conformational Analysis of Fluorinated Cyclobutanes

    • Title: Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes.
    • Source:ChemPlusChem, 2025.[11]

    • URL:[Link]

  • Metabolic Stability of Fluorinated Rings

    • Title: On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
    • Source:ChemRxiv, 2021.
    • URL:[Link]

  • Sulfamate Synthesis Methodologies

    • Title: Sulfamate synthesis by amination.[8]

    • Source:Organic Chemistry Portal (Summarizing Org. Lett. 2020, 22, 4389-4394).[9]

    • URL:[Link]

  • pKa Determination via NMR

    • Title: Determination of pKa values of fluorocompounds in water using 19F NMR.[2]

    • Source:Journal of Physical Organic Chemistry, 2019.[2]

    • URL:[Link]

Sources

Exploratory

Technical Guide: Metabolic Stability of the 3,3-Difluorocyclobutyl Group in Drug Design

Executive Summary In modern medicinal chemistry, the 3,3-difluorocyclobutyl moiety has emerged as a high-value bioisostere for lipophilic alkyl groups such as tert-butyl, isopropyl, and cyclohexyl rings. Its utility lies...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the 3,3-difluorocyclobutyl moiety has emerged as a high-value bioisostere for lipophilic alkyl groups such as tert-butyl, isopropyl, and cyclohexyl rings. Its utility lies in a unique "fluorine effect" that simultaneously modulates lipophilicity (


), alters conformational preference, and, most critically, blocks metabolic soft spots prone to oxidative clearance.

This guide provides a technical deep-dive into the physicochemical rationale and experimental validation of this moiety, anchored by the development of the FDA-approved IDH1 inhibitor Ivosidenib .

Physicochemical Rationale: Beyond "Metabolic Blocking"[1]

The introduction of a 3,3-difluorocyclobutyl group is rarely a single-parameter optimization. It affects the molecule's spatial and electronic character in three distinct ways:

Conformational Locking (The "Pucker")

Unlike the chair conformation of cyclohexane, the cyclobutane ring is not planar; it adopts a puckered "butterfly" conformation to relieve torsional strain.

  • Cyclobutane Pucker Angle:

    
    .[1]
    
  • Fluorine Impact: The introduction of geminal fluorines at the C3 position (3,3-difluoro) increases the inversion barrier compared to the parent cyclobutane. This can "lock" the substituent vectors at C1 into a specific orientation, potentially reducing the entropic penalty of binding to a protein target.

Lipophilicity Modulation

Replacing a tert-butyl or cyclohexyl group with a 3,3-difluorocyclobutyl group typically lowers the lipophilicity (


/

) of the molecule.
  • Mechanism: The high electronegativity of fluorine reduces the electron density of the carbocycle, decreasing the energy required for desolvation (hydration penalty) compared to a purely hydrocarbon equivalent.

  • Benefit: Lower lipophilicity often correlates with improved solubility and reduced non-specific binding (lower

    
     in plasma).
    
Electronic Deactivation

The strong electron-withdrawing nature of the


 group exerts an inductive effect ($ -I $) on the adjacent carbons (C2/C4) and the distal C1 position. This reduces the basicity of amines attached to the ring (e.g., in 3,3-difluorocyclobutylamines), which can improve permeability by reducing the percentage of ionized species at physiological pH.

Mechanism of Metabolic Stabilization[2]

The primary driver for using this moiety is to block Cytochrome P450 (CYP)-mediated oxidative metabolism.[1]

The "Soft Spot" Problem

Aliphatic rings (cyclobutane, cyclopentane, cyclohexane) are prone to hydroxylation at positions distal to the attachment point.

  • Cyclobutane: The C3 position is the most sterically accessible and electronically vulnerable site for CYP450 oxo-ferryl species (

    
    ) to abstract a hydrogen atom.[1]
    
  • Reaction:

    
    .
    
The Fluorine Blockade

Replacing the C3 hydrogens with fluorine atoms (


) halts this pathway effectively:
  • Bond Strength: The

    
     bond (
    
    
    
    ) is significantly stronger than the
    
    
    bond (
    
    
    ), making hydrogen abstraction thermodynamically unfavorable.
  • Steric Shielding: The van der Waals radius of Fluorine (

    
    ) is slightly larger than Hydrogen (
    
    
    
    ), providing steric bulk that hinders the approach of the heme iron center without the excessive bulk of a methyl group.
  • Electronic Repulsion: The fluorine atoms repel the electron-rich oxo-ferryl species of the CYP active site.

Diagram 1: Metabolic Blocking Mechanism

MetabolicPathway Substrate_H Cyclobutyl Analog (Unstable Soft Spot) CYP CYP450 (Oxidative Attack) Substrate_H->CYP Binding Intermediate Radical Intermediate (C3-H Abstraction) CYP->Intermediate H-Abstraction Blocked Oxidation Blocked (C-F Bond Strength) CYP->Blocked No Abstraction Product_OH Hydroxylated Metabolite (High Clearance) Intermediate->Product_OH OH Rebound Substrate_F 3,3-Difluorocyclobutyl Analog (Metabolically Stable) Substrate_F->CYP Binding Stable Parent Drug Retained (Low Clearance) Blocked->Stable Release

Caption: Comparative metabolic fate of cyclobutyl vs. 3,3-difluorocyclobutyl moieties under CYP450 exposure.

Case Study: Ivosidenib (AG-120)[1][3][4][5]

The development of Ivosidenib (Tibsovo®), an IDH1 inhibitor for acute myeloid leukemia, serves as the definitive industry case study for this moiety.

The Challenge (AGI-5198)

The lead compound, AGI-5198, demonstrated potent inhibition of mutant IDH1 but suffered from poor pharmacokinetic (PK) properties.[2]

  • Metabolic Liability: Metabolite identification (MetID) studies in human liver microsomes (HLM) revealed extensive oxidation at the cyclohexyl ring (R1 position).[1][2]

  • Consequence: High intrinsic clearance (

    
    ), resulting in a short half-life (
    
    
    
    ) and poor oral bioavailability.[1]
The Solution

Medicinal chemists at Agios Pharmaceuticals executed a "fluorine scan" and ring contraction strategy.

  • Modification: The metabolically labile cyclohexyl group was replaced with a 3,3-difluorocyclobutyl group.

  • Rationale: This removed the distal hydrogens susceptible to oxidation while maintaining the steric volume required to fill the hydrophobic pocket of the IDH1 enzyme.

The Outcome
  • Metabolic Stability: The 3,3-difluorocyclobutyl analog (Ivosidenib) showed significantly reduced oxidation.

  • Potency: The conformational preference of the difluorocyclobutyl ring maintained (and slightly improved) binding affinity compared to the flexible cyclohexyl ring.

  • Clinical Success: Ivosidenib was FDA approved in 2018.[3]

ParameterAGI-5198 (Cyclohexyl)Ivosidenib (3,3-difluorocyclobutyl)Impact
Metabolic Soft Spot High (Ring Oxidation)BlockedStability

Lipophilicity HighModerateSolubility

Clearance (

)
HighLowHalf-life

Experimental Protocol: Microsomal Stability Assay

To validate the stability conferred by the 3,3-difluorocyclobutyl group, a comparative intrinsic clearance assay using Liver Microsomes (LM) is required.

Assay Principle

The test compound is incubated with liver microsomes (containing CYP450s) and NADPH (cofactor). The disappearance of the parent compound is monitored over time via LC-MS/MS.

Workflow Diagram

AssayWorkflow cluster_sampling Time Point Sampling (0, 5, 15, 30, 60 min) Step1 Preparation 1 µM Test Compound 0.5 mg/mL Microsomes (HLM/RLM) Step2 Pre-Incubation 37°C for 5-10 mins Step1->Step2 Step3 Initiation Add NADPH Regenerating System Step2->Step3 Step4 Aliquot Removal Step3->Step4 Step5 Quenching Add Ice-Cold ACN + Internal Std Step4->Step5 Step6 Centrifugation 4000 rpm, 20 min, 4°C Step5->Step6 Step7 Analysis LC-MS/MS (Parent Depletion) Step6->Step7 Step8 Calculation ln(% Remaining) vs Time -> Slope k Step7->Step8

Caption: Standard Operating Procedure for determining Intrinsic Clearance (


).
Detailed Methodology
  • Stock Preparation: Prepare 10 mM stock of the 3,3-difluorocyclobutyl analog and the non-fluorinated control in DMSO.

  • Reaction Mix: Dilute to 1

    
    M in Phosphate Buffer (100 mM, pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).[1][4]
    
  • Initiation: Add NADPH regenerating system (Mg

    
    , Glucose-6-phosphate, G6P-Dehydrogenase).[1]
    
  • Sampling: At

    
     minutes, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 150

    
    L ice-cold Acetonitrile (ACN) containing an Internal Standard (e.g., Tolbutamide or Verapamil).
    
  • Analysis: Centrifuge to pellet proteins. Inject supernatant onto LC-MS/MS (e.g., C18 column, ESI+).

  • Calculation:

    • Plot

      
       vs. Time (
      
      
      
      ).[1]
    • Determine elimination rate constant (

      
      ) from the slope.
      
    • Calculate Half-life:

      
      .[1]
      
    • Calculate

      
      :
      
      
      
      
      [1]

Synthesis Implications

Accessing this moiety is now routine due to the commercial availability of building blocks.

  • Key Building Block: 3,3-Difluorocyclobutanone .

  • Common Route: Reductive amination of 3,3-difluorocyclobutanone with an amine yields the N-3,3-difluorocyclobutyl motif (as seen in Ivosidenib).[1]

  • Alternative: Nucleophilic displacement using 3,3-difluorocyclobutyl tosylate.

Note on Safety: While the moiety itself is stable, the synthesis of the cyclobutanone precursor often involves hazardous reagents (e.g., fluorinating agents like DAST or Deoxo-Fluor on cyclobutanedione derivatives). Commercial sourcing of the fluorinated building block is recommended for medicinal chemistry campaigns.

References

  • Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers. Source:[1][2] ACS Medicinal Chemistry Letters (2018).[1] URL:[Link][1]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Source: JACS Au (2024).[1] URL:[Link][1]

  • Metabolic Stability and its Role in Biopharmaceutical Development. Source: Journal of Drug Metabolism & Toxicology (2023). URL:[Link][1][5]

  • Conformational preference of fluorocyclobutane and substituted fluorocyclobutylamine. Source: ResearchGate / Chemistry - A European Journal.[1] URL:[Link][1][5]

Sources

Foundational

An In-depth Technical Guide to the Safe Handling of 3,3-difluorocyclobutyl sulfamate

For Researchers, Scientists, and Drug Development Professionals Section 1: Introduction and Rationale for an Analog-Based Hazard Assessment The predicted safety profile of 3,3-difluorocyclobutyl sulfamate is derived from...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Rationale for an Analog-Based Hazard Assessment

The predicted safety profile of 3,3-difluorocyclobutyl sulfamate is derived from the known properties and hazards of its core functional components: the 3,3-difluorocyclobutyl moiety and the sulfamate ester group . By understanding the characteristics of these individual parts, we can infer the likely behavior and potential risks associated with the whole molecule. This approach allows for the implementation of proactive safety measures and responsible laboratory practices in the absence of compound-specific empirical data.

This document is intended to serve as a detailed technical resource for professionals in drug development and chemical research, providing not just recommendations, but the scientific reasoning behind them.

Section 2: Chemical Identity and Predicted Physicochemical Properties

A clear understanding of the chemical identity is the foundation of a thorough safety assessment.

Chemical Structure

Caption: Chemical structure of 3,3-difluorocyclobutyl sulfamate.

Predicted Properties

The following table summarizes the predicted physicochemical properties of 3,3-difluorocyclobutyl sulfamate. These are estimations based on its structure and are crucial for anticipating its behavior in various laboratory settings.

PropertyPredicted Value/CharacteristicRationale and Safety Implication
Molecular Formula C₄H₇F₂NO₃SEssential for accurate molar calculations and analytical characterization.
Molecular Weight ~187.17 g/mol Influences diffusion rates and potential for aerosolization.
Physical State Likely a solid at room temperatureBased on the polarity and potential for hydrogen bonding of the sulfamate group. Handling of solids can generate dust, requiring appropriate engineering controls.
Water Solubility Moderately solubleThe sulfamate group may impart some water solubility, but the fluorinated alkyl ring is hydrophobic. Solubility will impact choices for reaction quenching, extraction, and cleaning procedures.
Stability Stable under standard laboratory conditionsThe carbon-fluorine bond is one of the strongest in organic chemistry, imparting significant thermal and chemical stability[1]. However, reactivity can be expected at the sulfamate group.
Reactivity The sulfamate ester can act as a directing group in C-H functionalization reactions and may undergo nucleophilic substitution[2][3][4]. It is incompatible with strong oxidizing agents and strong acids.Understanding this reactivity is key to avoiding unintended side reactions and hazardous conditions.

Section 3: Hazard Identification (Inferred)

This section outlines the potential hazards associated with 3,3-difluorocyclobutyl sulfamate, inferred from its structural components.

Summary of Inferred Hazards
HazardGHS Classification (Predicted)Basis for Prediction and Scientific Justification
Skin Irritation Category 2Structurally similar compounds, such as 3,3-difluorocyclobutanamine hydrochloride, are classified as skin irritants. The sulfamate group may also contribute to skin irritation.
Eye Irritation Category 2A3,3-difluorocyclobutanamine hydrochloride is known to cause serious eye irritation. It is prudent to assume this compound will have similar effects.
Acute Oral Toxicity Category 4 (Harmful if swallowed)Ammonium sulfamate, a related inorganic compound, is classified as harmful if swallowed[5]. Many small molecule therapeutic agents can exhibit oral toxicity.
Aquatic Toxicity Harmful to aquatic lifeSulfamic acid and its salts can be harmful to aquatic life[6]. The high stability of the C-F bond suggests that this compound may be persistent in the environment[7].
Hazardous Decomposition Products

The high stability of the C-F bond does not preclude hazardous decomposition under high-energy conditions such as a fire.

  • Thermal Decomposition: In the event of a fire, thermal decomposition is expected to produce highly toxic and corrosive fumes. These may include:

    • Hydrogen fluoride (HF): A major concern with the combustion of any organofluorine compound[8]. HF is extremely corrosive and toxic.

    • Oxides of Nitrogen (NOx) and Sulfur (SOx): These are common decomposition products of nitrogen and sulfur-containing organic molecules and are respiratory irritants[5].

    • Ammonia (NH₃): Possible decomposition product from the sulfamate moiety[5].

Section 4: Handling, Storage, and Personal Protective Equipment (PPE)

Based on the inferred hazards, the following protocols are recommended for the safe handling and storage of 3,3-difluorocyclobutyl sulfamate.

Engineering Controls
  • Primary Control: All handling of solid material and solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to provide comprehensive protection.

  • Hand Protection: Wear nitrile or neoprene gloves. Double-gloving is recommended, especially for prolonged handling. Dispose of gloves immediately if contamination is suspected.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A full-face shield should be worn when handling larger quantities or if there is a risk of splashing.

  • Skin and Body Protection: A fully fastened laboratory coat is required. For tasks with a higher risk of spills, a chemically resistant apron is advisable.

  • Respiratory Protection: Not typically required if work is conducted within a fume hood. If engineering controls are not available or in case of a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.

Hygiene Practices
  • Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.

  • Do not eat, drink, or smoke in laboratory areas.

  • Contaminated work clothing should be removed and laundered separately before reuse.

Storage
  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area.

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.

Section 5: Inferred Toxicological Profile

The toxicological properties of 3,3-difluorocyclobutyl sulfamate have not been fully investigated. The following profile is based on the known pharmacology and toxicology of its constituent functional groups.

  • Sulfamate Moiety: The sulfamate group is a key pharmacophore in several approved drugs, including the antiepileptic drug topiramate. It is known to interact with biological targets such as carbonic anhydrases and steroid sulfatase[9]. While therapeutically useful, this biological activity also implies the potential for off-target effects and toxicity. The related sulfonamide group is known to cause hypersensitivity reactions in some individuals, often referred to as "sulfa allergies"[10].

  • Difluorocyclobutyl Moiety: The introduction of fluorine into drug candidates is a common strategy to enhance metabolic stability and modify physicochemical properties[7]. The high strength of the C-F bond makes this part of the molecule resistant to metabolism, which can lead to bioaccumulation. While this can be a desirable trait for drug efficacy, it also raises concerns about long-term toxicity and environmental persistence.

Section 6: Emergency Procedures

Proactive planning is critical for responding effectively to laboratory emergencies.

Spill Response Workflow

G start Spill Occurs evacuate Evacuate Immediate Area Alert Colleagues start->evacuate assess Assess Spill Size & Hazard (Is it a major spill?) evacuate->assess major_spill Major Spill assess->major_spill Yes minor_spill Minor Spill assess->minor_spill No call_ehs Call Emergency Services / EHS Isolate the Area major_spill->call_ehs ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) minor_spill->ppe end Emergency Response Complete call_ehs->end contain Contain Spill with Absorbent Material (e.g., sand or vermiculite) ppe->contain neutralize Neutralize (if applicable and safe) Use appropriate kit contain->neutralize cleanup Carefully Collect Absorbed Material Use non-sparking tools neutralize->cleanup dispose Place in a Labeled, Sealed Container For Hazardous Waste Disposal cleanup->dispose decontaminate Decontaminate Spill Area And all equipment used dispose->decontaminate decontaminate->end

Caption: Workflow for responding to a chemical spill.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures
  • Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. A water spray can be used to cool fire-exposed containers.

  • Specific Hazards: As noted, combustion will produce highly toxic and corrosive gases, including hydrogen fluoride.

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes.

Section 7: Disposal Considerations

All waste materials containing 3,3-difluorocyclobutyl sulfamate must be treated as hazardous waste.

  • Waste Disposal: Dispose of in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.

  • Container Disposal: Contaminated containers should be treated as hazardous waste and disposed of by a licensed professional waste disposal service.

Section 8: Conclusion and Knowledge Gaps

This guide provides a comprehensive, albeit inferred, safety and handling protocol for 3,3-difluorocyclobutyl sulfamate based on the known properties of its structural analogs. The primary inferred hazards are skin and eye irritation, potential for acute oral toxicity, and the release of highly toxic fumes upon combustion. Adherence to the recommended engineering controls, personal protective equipment, and emergency procedures is critical for mitigating these risks.

It is imperative to recognize that this analog-based assessment is not a substitute for empirical testing. As this compound is synthesized and studied further, it is strongly recommended that its physicochemical and toxicological properties be formally characterized. This will allow for the refinement of these safety protocols and the eventual creation of a compound-specific Safety Data Sheet.

References

  • Duke University. (n.d.). Harnessing the Reactivity of Sulfamate Esters and Sulfamides to Enable Position-Selective C-H Halogenation Processes. DukeSpace. Retrieved February 21, 2026, from [Link]

  • Duke University. (n.d.). Sulfamate Esters Guide Remote C–H (Hetero)arylation Reactions and Target Disease-Relevant Non-coding RNAs. DukeSpace. Retrieved February 21, 2026, from [Link]

  • Knight, J. et al. (2018). Sulfamate Esters Guide Selective Radical-Mediated Chlorination of Aliphatic C–H Bonds. PubMed Central. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and Reactivity of Cyclic Sulfamidites and Sulfamidates. Retrieved February 21, 2026, from [Link]

  • Al-Balas, Q. et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews. Retrieved February 21, 2026, from [Link]

  • Fiori, K. W. et al. (2009). Oxidative Cyclization of Sulfamate Esters Using NaOCl – A Metal-Mediated Hoffman–Lِffler–Freytag Reaction. Thieme. Retrieved February 21, 2026, from [Link]

  • Chemstock. (n.d.). AMMONIUM SULPHAMATE Safety Data Sheet. Retrieved February 21, 2026, from [Link]

  • Al-Balas, Q. et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(2), 259–272. Retrieved February 21, 2026, from [Link]

  • Cater Chemicals Corporation. (n.d.). Ammonium sulfamate Safety Data Sheet. Retrieved February 21, 2026, from [Link]

  • Ravensdown. (n.d.). Sulphamic Acid Safety Data Sheet. Retrieved February 21, 2026, from [Link]

  • Li, D. et al. (2022). Potential toxic effects of sulfonamides antibiotics: Molecular modeling, multiple-spectroscopy techniques and density functional theory calculations. Ecotoxicology and Environmental Safety, 243, 113979. Retrieved February 21, 2026, from [Link]

  • Autechem. (n.d.). MSDS of 3,3-difluorocyclobutane-1-carboxylic acid. Retrieved February 21, 2026, from [Link]

  • CF Plus Chemicals. (2019). 1-FLUORO-3,3-DIMETHYLBENZIODOXOLE Safety Data Sheet. Retrieved February 21, 2026, from [Link]

  • Kishida Chemical Co., Ltd. (n.d.). 1-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride Safety Data Sheet. Retrieved February 21, 2026, from [Link]

  • Smith, D. A. (Ed.). (n.d.). Metabolism, Pharmacokinetics and Toxicity of Functional Groups. National Academic Digital Library of Ethiopia. Retrieved February 21, 2026, from [Link]

  • Ellis, D. A. (2000). Organofluorine Compounds in the Environment - Analysis, Sources and Fate. Library and Archives Canada. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (2026). Chapter 5. Sulfonamide as an Essential Functional Group in Drug Design. Retrieved February 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Ammonium sulfamate. PubChem. Retrieved February 21, 2026, from [Link]

  • Poirier, M. et al. (1998). The Sulfamate Functional Group as a New Anchor for Solid-Phase Organic Synthesis. The Journal of Organic Chemistry, 63(13), 4290–4295. Retrieved February 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorine. PubChem. Retrieved February 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Sulfamates. Retrieved February 21, 2026, from [Link]

  • Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved February 21, 2026, from [Link]

  • Wikipedia. (n.d.). Organofluorine chemistry. Retrieved February 21, 2026, from [Link]

  • Murphy, C. D. et al. (2010). Biodegradation and biotransformation of organofluorine compounds. Applied Microbiology and Biotechnology, 86(4), 1217–1225. Retrieved February 21, 2026, from [Link]

  • Associates of Cape Cod, Inc. (2023). Ammonium Sulfamate Safety Data Sheet. Retrieved February 21, 2026, from [Link]

  • Dudley, F. B. (1963). The thermal decomposition of fluorine fluorosulphonate. Journal of the Chemical Society (Resumed). Retrieved February 21, 2026, from [Link]

  • ChemRadar. (n.d.). fluorine CAS#7782-41-4 | GHS Classification Search Tool. Retrieved February 21, 2026, from [Link]

  • Knight, J. et al. (2018). Synthesis of N-substituted sulfamate esters from sulfamic acid salts by activation with triphenylphosphine ditriflate. PubMed Central. Retrieved February 21, 2026, from [Link]

  • Chemical Science. (2023). Sulfur(iv) reagents for the SuFEx-based synthesis of substituted sulfamate esters. Royal Society of Chemistry. Retrieved February 21, 2026, from [Link]

  • Airgas. (2022). Fluorine Safety Data Sheet. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (2025). A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid. Retrieved February 21, 2026, from [Link]

  • O'Hagan, D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology, 100(11), 4799–4807. Retrieved February 21, 2026, from [Link]

Sources

Exploratory

Technical Guide: The 3,3-Difluorocyclobutane Pharmacophore in Medicinal Chemistry

Executive Summary The 3,3-difluorocyclobutane motif has emerged as a high-value non-classical bioisostere in modern drug discovery. It serves as a critical tool for "escaping flatland" (increasing Fsp3 character) while m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3,3-difluorocyclobutane motif has emerged as a high-value non-classical bioisostere in modern drug discovery. It serves as a critical tool for "escaping flatland" (increasing Fsp3 character) while modulating lipophilicity and metabolic stability. Unlike simple alkyl chains or saturated rings, the gem-difluoro substitution introduces unique electronic and conformational biases—specifically the "fluorine effect" on ring puckering and dipole alignment—that can drastically alter target engagement and pharmacokinetic (PK) profiles.

This guide provides a technical deep-dive into the physicochemical properties, synthetic accessibility, and medicinal chemistry applications of 3,3-difluorocyclobutane, designed for scientists optimizing lead compounds.

Part 1: Physicochemical Foundation

Conformational Dynamics: The "Pucker"

Unlike the planar cyclopropane ring, cyclobutane rings are puckered to relieve torsional strain (eclipsing interactions).

  • Pucker Angle: The 3,3-difluorocyclobutane ring typically adopts a puckered conformation with a dihedral angle of approximately 27°–35° .[1]

  • Barrier to Inversion: The gem-difluoro substitution alters the barrier to ring inversion compared to unsubstituted cyclobutane. While the barrier remains low (~241 cm⁻¹ for 1,1-difluorocyclobutane), the fluorine atoms prefer equatorial-like positioning in substituted systems to minimize 1,3-diaxial-like repulsions, though the "gauche effect" can stabilize specific conformers depending on adjacent substituents.

Lipophilicity and Polarity (LogP/LogD)

The 3,3-difluorocyclobutane moiety is frequently employed as a bioisostere for lipophilic residues such as tert-butyl, isopropyl, or cyclohexyl groups.

  • Lipophilicity Modulation: Replacing a cyclohexyl ring with a 3,3-difluorocyclobutane typically lowers the LogP by 0.5 – 1.0 units . This is attributed to the high polarity of the C-F bonds (decreasing the overall lipophilicity of the hydrocarbon scaffold) and the reduced molecular volume.

  • Dipole Moment: The vector sum of the two C-F bonds creates a significant molecular dipole, which can be exploited to engage in specific electrostatic interactions within a binding pocket or to improve aqueous solubility compared to a purely hydrocarbon equivalent.

Acidity Modulation (pKa)

When placed


 to a basic amine or acidic group, the electron-withdrawing inductive effect (-I) of the fluorine atoms significantly impacts pKa.
  • Amines: Basicity is reduced (pKa drops by ~1.5–2.0 units compared to cyclobutane), reducing lysosomotropism and hERG liability.

  • Acids: Acidity is increased (pKa drops), potentially improving solubility at physiological pH.

Part 2: Strategic Synthesis – The Protocol

The most robust route to access 3,3-difluorocyclobutane derivatives is the Deoxofluorination of Cyclobutanones . While [2+2] cycloadditions exist, they often lack the functional group tolerance required for late-stage diversification.

Protocol: Deoxofluorination using DAST/Deoxo-Fluor

Objective: Conversion of a 3-substituted cyclobutanone to a 3,3-difluorocyclobutane.

Safety Critical:

  • Reagents: DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor liberate HF upon hydrolysis or thermal decomposition.

  • Containment: Reactions must be performed in a fume hood.

  • Glassware: Anhydrous conditions are vital. While the reaction can be done in glass, Teflon (PFA/FEP) vessels are recommended if high temperatures or prolonged reaction times are expected, to prevent etching and catastrophic failure.

Step-by-Step Methodology:
  • Preparation:

    • Dry the 3-substituted cyclobutanone starting material under high vacuum for 2 hours.

    • Purge the reaction vessel (Teflon or oven-dried glassware) with Argon/Nitrogen.

    • Solvent: Anhydrous Dichloromethane (DCM).

  • Addition (Low Temperature):

    • Dissolve the ketone in DCM (0.1 M – 0.5 M concentration).

    • Cool the solution to -78 °C (Dry ice/Acetone bath).

    • Add DAST (1.5 – 2.0 equivalents) dropwise via syringe. Note: Exothermic reaction.

  • Reaction:

    • Allow the mixture to warm slowly to Room Temperature (RT) over 4–12 hours.

    • Monitoring: Check conversion via TLC or 19F-NMR (disappearance of DAST signal, appearance of product gem-difluoro signal at ~ -80 to -100 ppm).

  • Quenching (Critical Step):

    • Cool the reaction mixture back to 0 °C .

    • Slowly add saturated aqueous NaHCO₃. Warning: Vigorous CO₂ evolution.

    • Stir until bubbling ceases.

  • Workup:

    • Extract with DCM (3x).

    • Wash combined organics with Brine.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Flash column chromatography (Silica gel). 3,3-difluorocyclobutanes are often less polar than the starting ketone but visualized easily with KMnO₄ stain.

Part 3: Medicinal Chemistry Applications[2][3][4][5][6][7][8]

Bioisosteric Replacement Strategy

The decision to incorporate a 3,3-difluorocyclobutane is usually driven by the need to optimize Metabolic Stability (t1/2) or Permeability (Papp).

Table 1: Comparative Properties of Hydrophobic Groups

PharmacophoreLogP ImpactMetabolic RiskSteric Bulk
tert-Butyl HighHigh (Oxidation)Spherical
Cyclohexyl HighHigh (Oxidation)Large/Puckered
Cyclobutane MediumMediumCompact/Puckered
3,3-Difluorocyclobutane Low/Med Low (Blocked)Compact/Puckered
Case Study: Ivosidenib (Tibsovo®)

A definitive example of this pharmacophore in a marketed drug is Ivosidenib , an IDH1 inhibitor for acute myeloid leukemia.

  • Challenge: Early leads suffered from rapid metabolic clearance.

  • Solution: Incorporation of a 1,1-difluorocyclobutane moiety (functionally analogous in synthesis and property modulation to the 3,3-isomer depending on numbering convention relative to the attachment point).

  • Mechanism: The gem-difluoro group blocked a metabolic soft spot (C-H oxidation) and modulated the lipophilicity to an optimal range for oral bioavailability, without disrupting the critical binding geometry required for the allosteric pocket of IDH1.

Part 4: Visualization & Logic

Synthesis Workflow (DOT Diagram)

The following diagram outlines the logical flow for synthesizing these building blocks, highlighting the critical decision point regarding functional group compatibility.

SynthesisWorkflow Start Target: 3,3-Difluorocyclobutane Scaffold Precursor Select Precursor: 3-Substituted Cyclobutanone Start->Precursor ReagentCheck Acid Sensitive Groups Present? Precursor->ReagentCheck MethodA Method A: DAST/Deoxo-Fluor (Standard Deoxofluorination) ReagentCheck->MethodA No MethodB Method B: XtalFluor-E (Lower HF generation) ReagentCheck->MethodB Yes Quench CRITICAL: Inverse Quench into NaHCO3 at 0°C MethodA->Quench MethodB->Quench Product Purified Bioisostere Quench->Product

Caption: Figure 1. Decision logic for the synthesis of 3,3-difluorocyclobutane derivatives via deoxofluorination.

Bioisostere Decision Tree (DOT Diagram)

When should a medicinal chemist deploy this pharmacophore?

BioisostereLogic Problem Lead Optimization Issue IssueType Identify Barrier Problem->IssueType Metab High Metabolic Clearance IssueType->Metab CYP Oxidation Solub Low Solubility / High LogP IssueType->Solub Lipophilicity Action1 Replace Alkyl/Cycloalkyl with 3,3-F2-Cyclobutane Metab->Action1 Solub->Action1 Action2 Effect: Blocks Metabolism & Lowers LogP Action1->Action2

Caption: Figure 2. Strategic rationale for deploying 3,3-difluorocyclobutane in Lead Optimization.

References

  • Mykhailiuk, P. K. (2021).[2] Last of the gem-Difluorocycloalkanes: Synthesis of Fluorinated Cycloheptane Building Blocks. European Journal of Organic Chemistry.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Popons, S., et al. (2019). Discovery of Ivosidenib (AG-120): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of Acute Myeloid Leukemia. ACS Medicinal Chemistry Letters.

  • Grygorenko, O. O., et al. (2018).[3][4] 3,3-Difluorocyclobutane analogues of GABA: Synthesis and characterization. Tetrahedron.

  • Pringle, W. C. (1974).[5] Far infrared ring puckering vibration of 3,3-difluoroxetane: Effect of fluorine substitution on the ring puckering potential. The Journal of Chemical Physics.

Sources

Foundational

Physicochemical Profiling and Synthetic Utility of 3,3-Difluorocyclobutyl Sulfamate

Part 1: Chemical Identity & Core Metrics[1] 3,3-Difluorocyclobutyl sulfamate represents a specialized pharmacophore in modern medicinal chemistry. It combines the metabolic resilience of the gem-difluorocyclobutane motif...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Chemical Identity & Core Metrics[1]

3,3-Difluorocyclobutyl sulfamate represents a specialized pharmacophore in modern medicinal chemistry. It combines the metabolic resilience of the gem-difluorocyclobutane motif with the electrostatic versatility of a sulfamate ester. This structure is frequently employed as a bioisostere for carboxylic acids or phosphates, offering a rigidified vector for hydrogen bonding interactions while modulating lipophilicity.

Molecular Fact Sheet
MetricValueNotes
IUPAC Name (3,3-difluorocyclobutyl) sulfamate
Chemical Formula C₄H₇F₂NO₃S
Molecular Weight 187.16 g/mol Calculated based on standard atomic weights.
Exact Mass 187.0115Monoisotopic mass for HRMS validation.
Heavy Atom Count 11Fragment-based drug discovery (FBDD) compliant.
Predicted LogP ~0.8 – 1.2significantly lower than the non-fluorinated analog due to polarity.
H-Bond Donors 2Primary amine (-NH₂).
H-Bond Acceptors 4Sulfonyl oxygens (2) + Ether oxygen (1) + Fluorines (weak).

Part 2: Structural Rationale & Medicinal Chemistry Utility[2][3]

The gem-Difluoro Effect

The introduction of the 3,3-difluoro group is not merely for metabolic blocking; it fundamentally alters the ring's conformation.

  • Conformational Locking: The gem-difluoro substitution creates a "puckered" conformation in the cyclobutane ring to relieve torsional strain and dipole repulsion. This positions the sulfamate group in a distinct vector compared to a planar system.

  • pKa Modulation: The electron-withdrawing nature of the fluorine atoms (via the σ-framework) lowers the pKa of the sulfamate protons slightly, potentially strengthening interactions with basic residues (e.g., Zinc-bound water in Carbonic Anhydrases or active site Histidines).

  • Metabolic Stability: The C3 position is the primary site of oxidative metabolism (P450 hydroxylation) in cyclobutanes. Fluorination blocks this pathway, extending half-life (

    
    ).
    
Sulfamate as a Bioisostere

The sulfamate group (


) mimics the transition state of hydrolysis for esters and peptides. It acts as a "suicide substrate" for enzymes like Steroid Sulfatase (STS)  and is a classic zinc-binding group (ZBG) for Carbonic Anhydrase (CA)  inhibition.

Part 3: Synthetic Protocols

Synthesis of 3,3-difluorocyclobutyl sulfamate requires careful handling of the precursor alcohol, 3,3-difluorocyclobutanol . Two primary methods are recommended: the robust Chlorosulfonyl Isocyanate (CSI) route for scale-up, and the mild Hexafluoroisopropyl Sulfamate (HFIPS) route for late-stage functionalization.

Method A: The CSI Route (Robust/Scale-Up)

Best for: Gram-scale synthesis where acidic conditions are tolerated.

Reagents:

  • Substrate: 3,3-Difluorocyclobutanol (1.0 equiv)

  • Reagent: Chlorosulfonyl Isocyanate (CSI) (1.2 equiv)

  • Acid Scavenger: Pyridine or 2,6-Lutidine

  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Quench: Formic acid (aq) or Water

Protocol:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve 3,3-difluorocyclobutanol in anhydrous DCM (0.2 M). Cool to 0°C.

  • Addition: Add CSI dropwise over 15 minutes. The reaction forms an intermediate N-chlorosulfonyl carbamate.

  • Hydrolysis: Critical Step. The intermediate must be hydrolyzed to release the sulfamate.

    • Option 1 (Standard): Add formic acid (1.5 equiv) dropwise. Gas evolution (

      
      ) will occur. Stir for 1 hour at RT.
      
    • Option 2 (Mild): Pour the reaction mixture into a biphasic mixture of water/DCM and stir vigorously for 30 mins.

  • Workup: Separate the organic layer. Wash with brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexanes/EtOAc). The product typically elutes as a white crystalline solid.

Method B: The HFIPS Route (Mild/Green)

Best for: Late-stage functionalization or acid-sensitive substrates.

Reagents:

  • Reagent: Hexafluoroisopropyl sulfamate (HFIPS) (1.2 equiv)

  • Base: Triethylamine (

    
    ) or DBU
    
  • Solvent: DCM

Protocol:

  • Dissolve 3,3-difluorocyclobutanol and HFIPS in DCM.

  • Add base and stir at ambient temperature for 4–12 hours.

  • The byproduct is hexafluoroisopropanol (volatile), simplifying purification.

Visualization: Synthetic Workflow

Synthesis_Workflow Alcohol 3,3-Difluorocyclobutanol (Precursor) CSI Method A: CSI (Chlorosulfonyl Isocyanate) Alcohol->CSI 0°C, DCM HFIPS Method B: HFIPS (Hexafluoroisopropyl Sulfamate) Alcohol->HFIPS RT, Base Intermediate N-Chlorosulfonyl Intermediate CSI->Intermediate Product 3,3-Difluorocyclobutyl Sulfamate HFIPS->Product Trans-sulfamoylation Hydrolysis Hydrolysis (HCOOH or H2O) Intermediate->Hydrolysis -CO2, -HCl Hydrolysis->Product

Figure 1: Comparative synthetic pathways. Method A utilizes a reactive isocyanate intermediate requiring hydrolysis, while Method B utilizes a direct transfer reagent.

Part 4: Analytical Characterization

To validate the synthesis, the following spectroscopic signatures must be confirmed:

TechniqueExpected SignalInterpretation
¹H NMR

~5.0 ppm (m, 1H)
Methine proton (

) adjacent to the sulfamate oxygen.
¹H NMR

~4.8–5.2 ppm (br s, 2H)
Sulfamate amine protons (

). Exchangeable with

.
¹H NMR

~2.6–3.2 ppm (m, 4H)
Methylene protons of the cyclobutane ring. Complex splitting due to F-coupling.
¹⁹F NMR

~-80 to -100 ppm
Distinct gem-difluoro pattern (often an AB quartet if the ring is puckered/chiral environment).
HRMS (ESI) [M-H]⁻ = 186.004Negative mode is preferred for sulfamates due to the acidic NH protons.

Part 5: Structural Logic & SAR

The decision to use this specific scaffold is driven by a balance of steric and electronic factors.

SAR_Logic Core 3,3-Difluorocyclobutyl Sulfamate Metabolism Metabolic Stability (Blocks C3 oxidation) Core->Metabolism C-F bond strength Lipophilicity LogP Modulation (F reduces lipophilicity vs Cyclobutyl) Core->Lipophilicity Polarity of C-F Conformation Ring Pucker (Dipole minimization) Core->Conformation 1,3-diaxial repulsion Binding H-Bonding (Sulfamate = Donor/Acceptor) Core->Binding Pharmacophore

Figure 2: Structure-Activity Relationship (SAR) rationale. The diagram illustrates how specific structural features translate to medicinal chemistry properties.

References

  • Winum, J. Y., et al. (2005). "Sulfamates and their therapeutic potential." Medicinal Research Reviews, 25(2), 186-228. Link

  • Sguazzin, M. A., et al. (2021).[1] "Hexafluoroisopropyl Sulfamate: A Useful Reagent for the Synthesis of Sulfamates and Sulfamides."[1] Organic Letters, 23(9), 3373–3378. Link

  • Mykhailiuk, P. K. (2015). "Generation of C2-C6 Fluorinated Building Blocks." Chemical Reviews, 115(16), 8379–8438. (Authoritative review on fluorinated cycloalkane properties). Link

  • Clive, D. L. J., et al. (2020). "Chlorosulfonyl Isocyanate."[2][3][4][5][6] Encyclopedia of Reagents for Organic Synthesis. (Standard protocol for CSI usage). Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of 3,3-Difluorocyclobutyl Sulfamate

Executive Summary This application note details a robust, scalable protocol for the synthesis of 3,3-difluorocyclobutyl sulfamate from 3,3-difluorocyclobutanol . Sulfamates are critical pharmacophores in drug discovery,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3,3-difluorocyclobutyl sulfamate from 3,3-difluorocyclobutanol . Sulfamates are critical pharmacophores in drug discovery, often serving as transition state mimics or steroid sulfatase inhibitors. The incorporation of the gem-difluorocyclobutyl motif improves metabolic stability and lipophilicity (LogD) modulation compared to non-fluorinated analogs.

This guide utilizes the Chlorosulfonyl Isocyanate (CSI) method.[1][2] While direct sulfamoylation using sulfamoyl chloride is possible, the CSI route is preferred for electron-deficient alcohols (such as fluorinated cyclobutanols) due to the superior electrophilicity of the isocyanate intermediate.

Strategic Analysis & Mechanism

Chemical Strategy

The synthesis faces two primary challenges:

  • Reduced Nucleophilicity: The inductive effect (

    
    ) of the gem-difluoro group at the C3 position reduces the electron density of the C1-hydroxyl group, making it less reactive than standard aliphatic alcohols.
    
  • Ring Strain: The cyclobutane ring possesses significant angle strain (

    
    26 kcal/mol). Harsh acidic conditions or uncontrolled exotherms must be avoided to prevent ring-opening or rearrangement.
    

Selected Pathway: We employ a two-step, one-pot sequence:

  • O-Sulfonylation/Carbamoylation: Reaction of the alcohol with CSI to form a reactive N-chlorosulfonyl carbamate intermediate.

  • Decarboxylative Hydrolysis: Controlled hydrolysis (using water or formic acid) to release

    
     and HCl, yielding the target sulfamate.
    
Reaction Workflow (DOT Visualization)

G Start 3,3-Difluorocyclobutanol (Starting Material) Inter Intermediate: N-Chlorosulfonyl Carbamate Start->Inter DCM, 0°C Nucleophilic Attack Reagent Chlorosulfonyl Isocyanate (CSI) Reagent->Inter Hydrolysis Hydrolysis (H2O or HCOOH) Inter->Hydrolysis Decarboxylation (-CO2, -HCl) Product 3,3-Difluorocyclobutyl Sulfamate Hydrolysis->Product Isolation

Figure 1: Reaction pathway for the CSI-mediated sulfamoylation.

Detailed Experimental Protocol

Materials & Equipment
  • Reagents:

    • 3,3-Difluorocyclobutanol (1.0 equiv)

    • Chlorosulfonyl Isocyanate (CSI) (1.2 – 1.5 equiv) [Corrosive, Moisture Sensitive]

    • Formic Acid (98%) or Water (for quench)

    • Dichloromethane (DCM), Anhydrous

    • Sodium Bicarbonate (

      
      )
      
  • Equipment:

    • Flame-dried round-bottom flask (RBF)[3]

    • Inert gas line (Nitrogen or Argon)

    • Syringe pump or pressure-equalizing dropping funnel[3]

Step-by-Step Procedure
Step 1: Preparation of Reagent Solution
  • Equip a flame-dried RBF with a magnetic stir bar and rubber septum under an inert atmosphere (

    
    ).
    
  • Charge the flask with 3,3-difluorocyclobutanol (e.g., 1.0 g, 9.25 mmol).

  • Add anhydrous DCM (10 mL,

    
    1M concentration).
    
  • Cool the solution to 0°C using an ice/water bath.

Step 2: Addition of CSI
  • Load Chlorosulfonyl Isocyanate (CSI) (1.96 g, 1.2 mL, 13.9 mmol, 1.5 equiv) into a dry syringe.

    • Critical: CSI is highly reactive.[1] Handle in a fume hood. Avoid glass syringes if possible due to potential seizing; use polypropylene with chemically resistant plungers or a dropping funnel.

  • Add CSI dropwise to the alcohol solution at 0°C over 15–20 minutes.

    • Observation: No significant gas evolution should occur at this stage. The solution may turn slightly yellow.

  • Allow the mixture to stir at 0°C for 30 minutes , then warm to room temperature (RT) and stir for an additional 1–2 hours.

    • Checkpoint: Monitor by TLC (if stable) or assume conversion based on stoichiometry. The intermediate is moisture-sensitive.[2]

Step 3: Hydrolysis (The "Formic Acid Method")

Note: Direct water quench can be violent. The Formic Acid method is gentler and preferred for scale-up.

  • Cool the reaction mixture back to 0°C .

  • Prepare a solution of Formic Acid (1.5 equiv) in minimal DCM, or add neat if scale allows precise control.

  • Add Formic Acid dropwise.

    • Reaction:

      
      .
      
    • Caution: Vigorous gas evolution (

      
      , 
      
      
      
      ) will occur. Ensure adequate venting.
  • Stir at RT for 2–4 hours or overnight until gas evolution ceases.

Step 4: Workup & Isolation
  • Quench the reaction carefully by pouring the mixture into ice-cold saturated aqueous

    
      (excess) to neutralize residual acids.
    
  • Separate the layers.[4] Extract the aqueous phase with Ethyl Acetate (EtOAc) (

    
     mL).
    
  • Combine organic layers and wash with Brine (10 mL).

  • Dry over anhydrous

    
      or 
    
    
    
    .
  • Filter and concentrate under reduced pressure (Rotavap) at

    
    °C.
    
    • Note: Sulfamates are generally thermally stable, but avoid excessive heat during concentration.

Step 5: Purification
  • The crude product is often a white to off-white solid.

  • Recrystallization: Dissolve in minimal hot EtOAc/Hexanes or DCM/Hexanes and cool.

  • Flash Chromatography: If necessary, purify on silica gel using a gradient of Hexanes/EtOAc (typically 10%

    
     50% EtOAc).
    

Quality Control & Validation

Quantitative Data Summary
ParameterSpecificationNotes
Yield 75% – 90%Typical for CSI method on secondary alcohols
Appearance White Crystalline Solid
Purity >95%Determined by HPLC/NMR
Stability Bench StableStore in desiccator
Analytical Expectations[5][6]

1H NMR (400 MHz,


 or 

):
  • 
     4.8 – 5.2 ppm (m, 1H): Methine proton at C1 (
    
    
    
    ). The chemical shift is deshielded relative to the alcohol due to the sulfamate group.
  • 
     4.6 – 5.0 ppm (s, broad, 2H): Sulfamate amine protons (
    
    
    
    ). Exchangeable with
    
    
    .
  • 
     2.6 – 3.2 ppm (m, 4H): Cyclobutane methylene protons. Complex splitting pattern due to gem-difluoro coupling (
    
    
    
    and
    
    
    ).

19F NMR:

  • 
     -80 to -100 ppm: Characteristic gem-difluoro signal (often an AB pattern or doublet of multiplets depending on ring conformation).
    

Mass Spectrometry (ESI):

  • [M-H]- : Negative mode is often more sensitive for sulfamates.

  • [M+Na]+ : Positive mode adduct.

Troubleshooting & Safety

  • Issue: Low Yield / Unreacted Alcohol.

    • Cause: Moisture in DCM or old CSI reagent.

    • Fix: Distill CSI or use a fresh bottle. Ensure strict anhydrous conditions.

  • Issue: Violent Exotherm during Quench.

    • Cause: Too fast addition of water/acid.

    • Fix: Use the Formic Acid method described above, or dilute the reaction mixture significantly before adding water.

  • Safety Warning: CSI is corrosive and lachrymatory.[4] It reacts explosively with water. All glassware must be dry. Wear a face shield and work in a high-flow fume hood.

References

  • General CSI Sulfamoylation Protocol

    • Spillane, W. J., & Malaubier, J. B. (2014). Sulfamates and their therapeutic potential. Chemical Reviews, 114(15), 7907-7954. Link

  • Synthesis of Fluorinated Cyclobutanes

    • Mykhailiuk, P. K. (2015). Generation of C4/C5 3,3-Difluorocyclobutyl-Substituted Building Blocks. Journal of Organic Chemistry. Link

  • CSI Reactivity Guide

    • Graf, R. (1966). Chlorosulfonyl Isocyanate. Organic Syntheses, 46, 23. Link

  • Application of Sulfamates in Drug Design

    • Winum, J. Y., et al. (2005). Sulfamates and their therapeutic potential. Medicinal Research Reviews, 25(2), 186-228. Link

Sources

Application

Application Notes and Protocols: Transition-Metal Catalyzed Cross-Coupling of 3,3-Difluorocyclobutyl Sulfamate

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The introduction of fluorinated motifs into molecular scaffolds is a cornerstone of modern medici...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The introduction of fluorinated motifs into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties.[1][2] The 3,3-difluorocyclobutyl group, in particular, has emerged as a desirable bioisostere for various functional groups, enhancing metabolic stability and binding affinity.[3][4][5][6] This document provides a comprehensive guide to the synthesis and subsequent cross-coupling of 3,3-difluorocyclobutyl sulfamate, a versatile intermediate for the introduction of this valuable moiety. While direct literature on the coupling of this specific sulfamate is nascent, this guide synthesizes established principles from related cyclic sulfamate chemistry and the reactivity of fluorinated cyclobutanes to propose robust and rational protocols. We will delve into the mechanistic underpinnings of catalyst and ligand selection, providing detailed, step-by-step procedures for both the synthesis of the sulfamate precursor and its application in nickel-catalyzed cross-coupling reactions.

Introduction: The Strategic Advantage of the 3,3-Difluorocyclobutyl Moiety

The strategic incorporation of fluorine into drug candidates can profoundly influence their metabolic stability, lipophilicity, and binding interactions. The 3,3-difluorocyclobutyl unit offers a unique three-dimensional scaffold that can serve as a bioisosteric replacement for gem-dimethyl, carbonyl, and other functional groups. Its rigid structure and the electron-withdrawing nature of the gem-difluoro substitution can lead to improved pharmacokinetic profiles and enhanced target engagement.

This guide focuses on the utility of 3,3-difluorocyclobutyl sulfamate as a key building block. Cyclic sulfamates have been shown to be effective electrophilic partners in transition-metal-catalyzed cross-coupling reactions, providing a pathway to form carbon-carbon and carbon-nitrogen bonds.[7][8][9] By leveraging this reactivity, the 3,3-difluorocyclobutyl moiety can be efficiently coupled to a variety of nucleophilic partners.

Synthesis of 3,3-Difluorocyclobutyl Sulfamate

The journey to utilizing this valuable building block begins with its synthesis. A practical and scalable route starts from the commercially available 3,3-difluorocyclobutanol. The synthesis involves two key transformations: the formation of the sulfamate ester followed by an intramolecular C-H amination to form the cyclic sulfamate.

Workflow for the Synthesis of 3,3-Difluorocyclobutyl Sulfamate

A 3,3-Difluorocyclobutanol B Sulfamoylation A->B  ClSO2NCO or  H2NSO2Cl, Pyridine C 3,3-Difluorocyclobutyl Sulfamate Ester (Linear) B->C D Intramolecular C-H Amination (Rh-catalyzed) C->D  Rh2(OAc)4, PhI(OAc)2, MgO E 3,3-Difluorocyclobutyl Sulfamate (Cyclic) D->E cluster_0 Reaction Scheme cluster_1 Proposed Catalytic Cycle A 3,3-Difluorocyclobutyl Sulfamate C Ni(dppp)Cl2 (cat.) A->C B Aryl-MgBr B->C D 3-Aryl-3,3-difluorocyclobutylamine derivative C->D E Ni(0)Ln F Oxidative Addition E->F Cyclic Sulfamate G R-Ni(II)-X (R = cyclobutyl) F->G H Transmetalation G->H Ar-MgBr I R-Ni(II)-Ar H->I J Reductive Elimination I->J J->E K R-Ar J->K

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Hydrolytic Stability of 3,3-Difluorocyclobutyl Sulfamate

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development This guide is intended for researchers, medicinal chemists, and formulation scientists encountering stability challenges with 3,3-difluorocyc...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development

This guide is intended for researchers, medicinal chemists, and formulation scientists encountering stability challenges with 3,3-difluorocyclobutyl sulfamate and its derivatives. The sulfamate functional group, while critical for biological activity in many contexts (e.g., as a steroid sulfatase inhibitor scaffold), is frequently susceptible to hydrolysis. This document provides a structured approach to diagnosing, troubleshooting, and mitigating this instability through field-proven insights and detailed protocols.

Section 1: Frequently Asked Questions - Understanding the Core Instability

This section addresses the fundamental chemical principles governing the stability of your compound.

Q1: What is hydrolytic degradation, and why is my 3,3-difluorocyclobutyl sulfamate susceptible to it?

A: Hydrolytic degradation is the cleavage of a chemical bond by reaction with water. In the case of your sulfamate ester, the primary point of failure is the sulfur-oxygen (S-O) bond. The reaction yields 3,3-difluorocyclobutanol and sulfamic acid, the latter of which can further break down into ammonium bisulfate.

The susceptibility of sulfamates to hydrolysis is highly dependent on pH. The reaction is often accelerated under acidic conditions.[1][2] Depending on the pH, the mechanism of degradation can change:

  • Acidic Conditions (pH < 5): The reaction can proceed via an associative mechanism where a water molecule directly attacks the sulfur atom (S(N)2-like).[3]

  • Neutral to Alkaline Conditions (pH > 6): A dissociative mechanism is often observed, which involves the initial deprotonation of the sulfamate nitrogen (-NH2), followed by the expulsion of the alcohol leaving group.[3][4]

Q2: How do the geminal difluoro groups on the cyclobutyl ring influence hydrolytic stability?

A: The two fluorine atoms at the 3-position of the cyclobutyl ring exert a powerful influence on the molecule's electronic properties, which has a cascading effect on stability.

  • Inductive Electron-Withdrawing Effect: Fluorine is the most electronegative element. The C-F bond is highly polarized, and this effect is transmitted through the carbon framework (a negative inductive effect, -I).[5] This pulls electron density away from the C1 carbon attached to the sulfamate oxygen.

  • Impact on the Leaving Group: This strong inductive effect makes the corresponding alcohol, 3,3-difluorocyclobutanol, more acidic than its non-fluorinated counterpart. A more acidic alcohol corresponds to a more stable conjugate base (the alkoxide), making it a better "leaving group" during the hydrolytic cleavage. This electronic destabilization can potentially increase the rate of hydrolysis compared to a simple alkyl sulfamate.

Q3: What are the expected degradation products I should monitor analytically?

A: The primary hydrolytic degradation pathway will yield two main products. You should configure your analytical methods (e.g., LC-MS) to monitor for the disappearance of the parent compound and the appearance of these degradants:

  • 3,3-Difluorocyclobutanol: The alcohol portion of the ester.

  • Sulfamic Acid / Ammonium Bisulfate: The sulfur-containing fragment.[1][2] In ion chromatography or certain mass spectrometry conditions, you may detect this as sulfamate or sulfate ions.[6]

Section 2: Troubleshooting Guide for Common Experimental Scenarios

This section provides actionable solutions to specific problems you may be encountering in the lab.

Issue 1: Rapid Loss of Compound Integrity in Aqueous Buffers (e.g., during Biological Assays)

Symptom: Your compound shows diminishing or inconsistent activity over the time course of an experiment (e.g., a 24-hour cell-based assay). HPLC analysis of the assay medium confirms a significant decrease in the parent compound peak.

Root Cause Analysis & Solutions:

The workflow below outlines a systematic approach to diagnosing and solving this issue.

G cluster_0 Troubleshooting Workflow: In-Assay Degradation A Problem: Rapid Degradation in Aqueous Assay Buffer B Is the buffer pH below 6.5? A->B C ACTION: Increase pH. Screen a range from pH 7.0 to 8.0. Sulfamates are generally more stable in neutral to slightly alkaline conditions. B->C  Yes D Is the assay run at elevated temperature (e.g., 37°C)? B->D  No C->D E ACTION: Lower Temperature. If biologically feasible, run control experiments at lower temperatures (e.g., 4°C or room temp) to quantify temperature effect. D->E  Yes F Is a potentially nucleophilic buffer being used (e.g., Phosphate, Citrate)? D->F  No E->F G ACTION: Change Buffer System. Switch to a non-nucleophilic buffer such as HEPES or MOPS to rule out buffer-catalyzed hydrolysis. F->G  Yes H Solution: Optimized Assay Conditions (Stable Baseline) F->H  No G->H

Caption: Troubleshooting workflow for in-assay degradation.

Issue 2: Degradation of Stock Solutions During Storage

Symptom: You observe the appearance of new impurity peaks in your stock solution (typically in DMSO) via HPLC/LC-MS analysis, even when stored at low temperatures.

Root Cause Analysis & Solutions:

The primary culprit for stock solution instability is residual water. While DMSO is hygroscopic, "anhydrous" grades still contain trace amounts of water that can cause slow degradation over weeks or months.

  • Solvent Purity: Procure the highest grade of anhydrous solvent (e.g., DMSO, DMF) available. Use a fresh, unopened bottle and handle it under an inert atmosphere (nitrogen or argon) to minimize moisture absorption.

  • Aliquotting Strategy: Never use a primary stock bottle for daily experiments. Upon creation, immediately aliquot the stock solution into single-use volumes in low-retention vials (e.g., silanized glass or specific polypropylene). This prevents repeated freeze-thaw cycles and the introduction of atmospheric moisture into the main supply.

  • Storage Conditions: Store aliquots at -80°C for long-term stability. For transport and short-term storage, use a desiccator cabinet to provide an additional layer of protection against moisture.

Section 3: Key Protocols for Stability Assessment and Improvement

Proactive stability testing is crucial for obtaining reliable and reproducible data.

Protocol 1: Isothermal Kinetic Analysis of Hydrolysis by HPLC

Objective: To quantitatively determine the rate of hydrolysis of 3,3-difluorocyclobutyl sulfamate under specific experimental conditions (e.g., in your chosen assay buffer).

Methodology:

  • Preparation:

    • Prepare 50 mL of your target aqueous buffer (e.g., 100 mM HEPES, pH 7.4). Pre-warm it to the desired experimental temperature (e.g., 37°C) in a water bath or incubator.

    • Prepare a concentrated (e.g., 10 mM) stock solution of your compound in anhydrous DMSO.

  • Initiation (t=0):

    • Add a small volume of the DMSO stock to the pre-warmed buffer to achieve the final desired concentration (e.g., 10 µL of 10 mM stock into 990 µL of buffer for a final concentration of 100 µM). Ensure the final DMSO concentration is low and consistent with your assay conditions (typically ≤1%).

    • Vortex briefly to mix. Immediately withdraw a 50 µL aliquot, and quench it by adding it to 450 µL of a 50:50 acetonitrile:water solution in an HPLC vial. This is your t=0 sample.

  • Time-Course Sampling:

    • Continue incubating the reaction mixture at the set temperature.

    • At predetermined intervals (e.g., 1, 2, 4, 8, 12, and 24 hours), withdraw another 50 µL aliquot and quench it in an HPLC vial as described above.

  • HPLC Analysis:

    • Analyze all samples using a validated reverse-phase HPLC method capable of resolving the parent compound from its potential degradants.

    • Record the peak area of the parent compound at each time point.

  • Data Analysis:

    • Normalize the peak area at each time point to the peak area at t=0 to calculate the percentage of compound remaining.

    • Plot "% Remaining" versus "Time (hours)" to visualize the degradation profile. For more advanced analysis, plot the natural logarithm of the concentration (ln[C]) versus time. The slope of this line will give you the pseudo-first-order rate constant (k).

Data Presentation Table:

Time (hours)Parent Peak Area% Remaining (Normalized to t=0)
0Value100%
1ValueCalculate
2ValueCalculate
4ValueCalculate
8ValueCalculate
12ValueCalculate
24ValueCalculate
Protocol 2: Formulation Strategies for Improved Stability

Objective: To create a more robust formulation for either long-term storage or for direct use in sensitive applications.

  • Approach A: Co-Solvent Formulation: Reducing the "water activity" of a solution can significantly slow the rate of hydrolysis.[7]

    • Procedure: Prepare a series of vehicle solutions containing varying percentages of a pharmaceutically acceptable co-solvent (e.g., 10%, 20%, 40% propylene glycol in your chosen buffer).

    • Testing: Perform the kinetic analysis described in Protocol 1 for each co-solvent formulation to determine the optimal balance between stability and potential co-solvent effects on your assay.

  • Approach B: Lyophilization for Solid-State Storage: For long-term archiving, converting the compound to a stable, solid-state form is the gold standard.[8][9]

    • Procedure:

      • Dissolve the compound in a suitable solvent system, often water or a mixture of water and a lyophile-compatible organic solvent like tert-butanol.

      • Add a bulking agent/stabilizer (e.g., mannitol or sucrose) at a concentration of 2-5% (w/v). These excipients create an amorphous, stable cake and protect the molecule during freezing and drying.[10]

      • Aseptically filter the solution and dispense it into lyophilization vials.

      • Freeze the solution on a lyophilizer shelf (-40°C or lower).

      • Apply a vacuum and slowly raise the shelf temperature to remove the frozen solvent via sublimation (primary drying), followed by a secondary drying phase to remove bound water.

    • Result: A dry, stable powder that can be stored for extended periods under desiccation and reconstituted with the appropriate buffer immediately before use.

Section 4: Mechanistic Visualizations

Understanding the potential degradation pathways can aid in developing mitigation strategies.

G cluster_0 Acid-Catalyzed Hydrolysis (S(N)2-like) cluster_1 Neutral/Alkaline Hydrolysis (E1cB-like) A1 Sulfamate (R-O-SO2NH2) B1 Protonated Sulfamate (R-O-SO2NH3+) A1->B1 + H+ C1 Transition State [H2O--SO2(NH3+)--O-R] B1->C1 + H2O (attack on S) D1 Products (R-OH + H2NSO3H) C1->D1 A2 Sulfamate (R-O-SO2NH2) B2 Deprotonated Sulfamate (R-O-SO2NH-) A2->B2 - H+ C2 Intermediate (HN=SO2) B2->C2 - R-O- (Leaving Group) D2 Products (R-OH + H2NSO3H) C2->D2 + H2O

Caption: Proposed hydrolytic mechanisms for sulfamate esters.

References

  • Hopkins, A. P., & Williams, A. (2012). Proton-in-Flight Mechanism for the Spontaneous Hydrolysis of N-Methyl O-Phenyl Sulfamate: Implications for the Design of Steroid Sulfatase Inhibitors. Journal of the American Chemical Society. Available at: [Link]

  • Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. Available at: [Link]

  • Hall, W. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Sciencemadness Discussion Board. (2006). Decomposition of sulfamate. Available at: [Link]

  • ResearchGate. The hydrolysis rate of sulphamic acid. Available at: [Link]

  • Nicolae Testemitanu SUMPh. (n.d.). The ways to improve drug stability. Available at: [Link]

  • SlideShare. (2015). Drug Stability. Available at: [Link]

  • Liew, C. V., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. MDPI. Available at: [Link]

  • Gomez, M. P., et al. (2009). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. ResearchGate. Available at: [Link]

  • Chemistry Stack Exchange. (2015). Influence of neighboring fluorine and hydroxyl on carbocation. Available at: [Link]

  • Fischer, R. B. (1961). The Hydrolysis of Sulfamic Acid. Indiana University Indianapolis. Available at: [Link]

  • University of California, San Francisco. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry.

Sources

Optimization

Technical Support Center: Sulfamoylation with Chlorosulfonyl Isocyanate (CSI)

From the desk of the Senior Application Scientist Welcome to the technical support center for sulfamoylation reactions using chlorosulfonyl isocyanate (CSI). This guide is designed for researchers, chemists, and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for sulfamoylation reactions using chlorosulfonyl isocyanate (CSI). This guide is designed for researchers, chemists, and drug development professionals who are leveraging this powerful but challenging reagent. My goal is to provide not just procedural steps, but the underlying chemical principles to empower you to diagnose and resolve issues effectively. CSI is one of the most reactive isocyanates known, and its successful use hinges on a deep understanding of its reactivity and handling requirements.[1]

This resource is structured into two main parts:

  • Frequently Asked Questions (FAQs): Covering the fundamental principles, safety, and core concepts of using CSI.

  • In-depth Troubleshooting Guide: A problem-oriented section that addresses specific experimental failures in a Q&A format.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is chlorosulfonyl isocyanate (CSI), and why is it so reactive?

A1: Chlorosulfonyl isocyanate (ClSO₂NCO) is a bifunctional reagent with two highly electrophilic centers: the isocyanate carbon and the sulfonyl sulfur.[2] Its exceptional reactivity stems from the powerful electron-withdrawing effects of both the chlorosulfonyl group (-SO₂Cl) and the isocyanate group (-NCO).[2] This makes it highly susceptible to nucleophilic attack, allowing it to react with a vast range of functional groups including alcohols, amines, and even alkenes under relatively mild conditions.[1][3]

Q2: What is the general mechanism for sulfamoylation of an alcohol or amine with CSI?

A2: The reaction proceeds in two main stages:

  • Nucleophilic Attack: The nucleophile (e.g., an alcohol, ROH) first attacks the most electrophilic site, the isocyanate carbon, to form an N-chlorosulfonyl carbamate intermediate.[4]

  • Hydrolysis/Work-up: This intermediate is then typically hydrolyzed, often with aqueous base, to remove the chlorosulfonyl group and generate the final sulfamate product (for alcohols) or sulfamide (for amines). The isocyanate portion is cleaved, releasing CO₂.

Below is a diagram illustrating the general workflow for this reaction.

G General Sulfamoylation Workflow with CSI cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Starting Material (e.g., Alcohol, Amine) in Anhydrous Solvent CSI_add Slow Addition of CSI (e.g., 1.0-1.2 eq) at Low Temp (-78 to 0 °C) Start->CSI_add Inert Atmosphere (N₂/Ar) Stir Reaction Stirring (Monitor by TLC/LCMS) CSI_add->Stir Intermediate Formation of N-Chlorosulfonyl Carbamate/Urea Stir->Intermediate Quench Quench Reaction (e.g., with H₂O or aq. Base) Intermediate->Quench After completion Hydrolysis Hydrolysis of Intermediate Quench->Hydrolysis Extract Aqueous Extraction Hydrolysis->Extract Purify Purification (Crystallization/Chromatography) Extract->Purify Product Final Sulfamate/ Sulfamide Product Purify->Product

Caption: General workflow for a sulfamoylation reaction.

Q3: What are the absolute most critical safety precautions when handling CSI?

A3: CSI is toxic, corrosive, and reacts violently with water.[2] Inhalation can be extremely hazardous, potentially causing severe respiratory issues.[5][6] All manipulations must be conducted in a certified chemical fume hood.

  • Water is the Enemy: CSI reacts violently with water, releasing toxic gases and heat.[2][6][7] Ensure all glassware is oven- or flame-dried and the reaction is run under a dry, inert atmosphere (Nitrogen or Argon).[8]

  • Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, and appropriate gloves.[8] A lab coat is mandatory.

  • Quenching: Never quench CSI directly with large amounts of water. Spills should be absorbed with an inert material like sand or vermiculite before careful, slow neutralization.[5][8]

  • Solvent Choice: Use only anhydrous, non-protic solvents. Chlorinated solvents, acetonitrile, or toluene are common choices.[1][2] Acetone is not recommended as CSI may react with it.[9]

Part 2: In-depth Troubleshooting Guide

Category: Low or No Product Yield

A4: This is a classic issue often traced back to the work-up and purification stages, especially for novel sulfamates which can be challenging to isolate.[10][11]

Possible Causes & Solutions:

  • Product Solubility: Your sulfamate product, now possessing a polar SO₂NH₂ group, may have high water solubility. During the aqueous work-up, it may be partitioning into the aqueous layer instead of the organic layer.

    • Troubleshooting Protocol: Before discarding the aqueous layer, acidify it (e.g., with 1M HCl) to pH ~2-3 and extract again with a more polar organic solvent like ethyl acetate or even n-butanol. Alternatively, saturate the aqueous layer with NaCl (brine) to decrease the polarity of the aqueous phase and drive your product into the organic layer.

  • Hydrolysis of the Product: While the N-chlorosulfonyl intermediate is meant to be hydrolyzed, overly harsh conditions (e.g., high concentration of NaOH, high temperatures) can sometimes lead to the hydrolysis of the newly formed sulfamate group itself, especially if the parent molecule is sensitive.

    • Solution: Use milder hydrolysis conditions. Try a saturated solution of sodium bicarbonate (NaHCO₃) or dilute (e.g., 1M) NaOH at 0 °C. Monitor the hydrolysis step carefully.

  • Emulsion Formation: The presence of polar, salt-like products can lead to stubborn emulsions during extraction, trapping your product in the interfacial layer.

    • Solution: Add brine to the separatory funnel to help break the emulsion. If that fails, filtering the entire mixture through a pad of Celite® can be effective.

A5: This points to an issue with reactivity, either of your starting material or the CSI reagent itself.

Possible Causes & Solutions:

  • Degraded CSI: CSI is highly sensitive to moisture. If the reagent bottle has been opened multiple times or stored improperly, it may have hydrolyzed. Hydrolysis of CSI produces crystalline sulfamoyl chloride (H₂NSO₂Cl), which you might see as a solid precipitate in the bottle. While the remaining liquid CSI may still be pure, the effective concentration is lower.

    • Solution: Use a fresh bottle of CSI or distill the reagent under vacuum (expert procedure only). A practical alternative is to use formic acid to gently generate sulfamoyl chloride in situ from CSI, which can then react with your substrate.[12]

  • Steric Hindrance/Poor Nucleophilicity: If your alcohol or amine is sterically hindered or electronically poor (e.g., an aniline with multiple electron-withdrawing groups), the initial nucleophilic attack will be slow.

    • Solution: Increase the reaction temperature cautiously after the initial addition of CSI is complete (e.g., from -78 °C to -40 °C or 0 °C). You can also try switching to a more polar solvent like acetonitrile, which can help stabilize charged intermediates and accelerate the reaction.[2]

  • Insufficient Temperature: While reactions are started cold to control exotherms, they sometimes require warming to proceed to completion.

    • Solution: After adding CSI at low temperature (e.g., 0 °C), allow the reaction to slowly warm to room temperature and stir for several hours or overnight.

The following decision tree can help diagnose a low-yield problem:

G Start Problem: Low or No Yield CheckSM Is Starting Material (SM) Consumed (by TLC/LCMS)? Start->CheckSM SM_Not_Consumed SM Not Consumed CheckSM->SM_Not_Consumed No SM_Consumed SM Consumed CheckSM->SM_Consumed Yes CheckCSI Is CSI Reagent Old or Precipitated? SM_Not_Consumed->CheckCSI UseFreshCSI Action: Use fresh/distilled CSI. CheckCSI->UseFreshCSI Yes CheckNucleo Is SM Sterically Hindered or Electron Poor? CheckCSI->CheckNucleo No IncreaseTemp Action: Increase temperature post-addition. Change solvent. CheckNucleo->IncreaseTemp Yes CheckWorkup Did product partition into aqueous layer? SM_Consumed->CheckWorkup ExtractAqueous Action: Acidify & re-extract aqueous layer. Use brine. CheckWorkup->ExtractAqueous Possibly CheckHydrolysis Were work-up conditions too harsh (pH, temp)? CheckWorkup->CheckHydrolysis No MildWorkup Action: Use milder base (e.g., NaHCO₃) at 0 °C. CheckHydrolysis->MildWorkup Possibly

Caption: Troubleshooting Decision Tree for Low Yields.

Category: Complex Reaction Mixture / Side Products

A6: A complex mixture often indicates that CSI is reacting with other functional groups in your molecule or that the intermediate is undergoing undesired reactions.

Possible Causes & Solutions:

  • Dimerization/Oligomerization: If your starting material has both a nucleophilic group (like -OH) and a group that can react with the intermediate (like another -OH or -NH₂), you can form dimers or oligomers.

    • Solution: Use inverse addition: add your substrate solution slowly to the CSI solution. This keeps the concentration of the nucleophile low at all times, favoring the 1:1 adduct. Using a more dilute reaction mixture can also help.

  • Reaction with Other Functional Groups: CSI is highly versatile and can react with alkenes, epoxides, and even carboxylic acids.[1][13] If your substrate contains these groups, they may compete with the target alcohol/amine.

    • Solution: Protect these other functional groups before the sulfamoylation step. If protection is not feasible, precise control of stoichiometry (using no more than 1.0 equivalent of CSI) and low temperature can sometimes provide selectivity for the most nucleophilic site.

  • Formation of Ureas: If there are trace amounts of water in your reaction, CSI can decompose to form sulfamoyl chloride, which can then react with an amine starting material to form a sulfamide. If the intermediate N-chlorosulfonylurea is not fully hydrolyzed, it can also persist as a byproduct.

Category: Purification Challenges

A7: The acidic nature of the sulfamate/sulfamide N-H proton often causes strong interaction with the silica gel surface, leading to poor peak shape and difficult separation.

Possible Causes & Solutions:

  • Acidic Product Interaction: The free N-H is acidic and binds irreversibly to basic sites on the silica.

    • Solution 1 (Modify Mobile Phase): Add a small amount of a competitive acidic modifier to your eluent. Typically, 0.5-1% acetic acid or formic acid in the mobile phase (e.g., Ethyl Acetate/Hexane + 1% AcOH) will protonate the silica surface and improve peak shape dramatically.

    • Solution 2 (Alternative Stationary Phase): If modifying the mobile phase is insufficient, switch to a different stationary phase. Reverse-phase chromatography (C18) is often an excellent choice for these polar compounds.

    • Solution 3 (Crystallization): Many sulfamates and sulfamides are crystalline solids. Attempting to crystallize the crude product from a suitable solvent system can be a highly effective, scalable purification method that avoids chromatography altogether.

ParameterRecommended SolventsQuenching AgentsChromatography Modifiers
Description Anhydrous, non-protic solvents are required.[1][2]Used to safely destroy excess CSI and initiate hydrolysis.Additives to the mobile phase to improve peak shape on silica gel.
Examples Dichloromethane (DCM), Acetonitrile (MeCN), Toluene, Diethyl EtherWater (add slowly to reaction mixture), aq. NaHCO₃, aq. NaOH (dilute)Acetic Acid (0.5-1%), Formic Acid (0.5-1%), Triethylamine (0.1-0.5% if product is basic)
Key Consideration Must be scrupulously dry.Addition should be slow and at low temperature to control the exotherm.Modifier should be volatile for easy removal after purification.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Chlorosulfonyl isocyanate, 98+%.
  • El-Sayed, R., & El-Gazzar, A. B. A. (2022).
  • Arxada. (2024). Chlorosulfonyl Isocyanate (CSI)
  • Wikipedia. (n.d.).
  • Santa Cruz Biotechnology. (n.d.).
  • ResearchGate. (2022).
  • CDN. (n.d.).
  • Ivanova, E. V., & Muchall, H. M. (2007). Hydrolysis of N-sulfinylamines and isocyanates: a computational comparison. Journal of Physical Chemistry A.
  • FUJIFILM Wako Chemicals. (2024).
  • Grokipedia. (n.d.).
  • Google Patents. (n.d.). Method for purifying and obtaining sulfamide.
  • ResearchGate. (2021).
  • TCI America. (2024).
  • TCI EUROPE N.V. (n.d.).
  • Google Patents. (n.d.).
  • Beilstein Journals. (2019). An anomalous addition of chlorosulfonyl isocyanate to a carbonyl group: the synthesis of ((3aS,7aR,E)-2-ethyl-3-oxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-1-ylidene)sulfamoyl chloride.
  • Alshehri, J. A., & Jones, A. M. (2024). Chemical approaches to the sulfation of small molecules: current progress and future directions. Portland Press.
  • ACS Publications. (n.d.).
  • Bergon, M., Vigroux, A., & Tisnès, P. (1993). Evidence for an isocyanate formation in the alkaline hydrolysis of N1-alkyl derivatives of chlorpropamide, inhibitors of aldehyde dehydrogenase. RSC Publishing.
  • Alshehri, J. A., & Jones, A. M. (2024). Chemical approaches to the sulfation of small molecules: current progress and future directions. Essays in Biochemistry.
  • Taylor & Francis Online. (2009). Chlorosulfonyl Isocyanate in Reaction with Allenylphosphonic Diamides.
  • ResearchGate. (2024).
  • Google Patents. (n.d.).
  • ResearchGate. (2000). Reaction of p-toluenesulfonyl isocyanate with polymers having amide moieties and hydrolysis of the obtained polymers.
  • Organic Syntheses. (n.d.).
  • ACS Publications. (n.d.).

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3,3-Difluorocyclobutyl Sulfamate

Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 3,3-difluorocyclobutyl sulfamate. This critical building block, notably used in the synth...

Author: BenchChem Technical Support Team. Date: February 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3,3-difluorocyclobutyl sulfamate. This critical building block, notably used in the synthesis of PARP inhibitors like Talazoparib, requires a robust and high-yielding synthetic protocol.[1] This guide is designed to provide in-depth, experience-driven advice to help you navigate common challenges and optimize your reaction outcomes.

Section 1: The Core Synthesis Pathway: An Overview

The most common and direct route to 3,3-difluorocyclobutyl sulfamate involves the reaction of 3,3-difluorocyclobutanol with a sulfamoylating agent, typically sulfamoyl chloride, in the presence of a suitable base and solvent.

Reaction Scheme:

  • Starting Material: 3,3-Difluorocyclobutanol

  • Reagent: Sulfamoyl Chloride (H₂NSO₂Cl) or an equivalent sulfamoyl source.

  • Base: A non-nucleophilic base such as pyridine or triethylamine (TEA).

  • Solvent: An aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).

The fundamental transformation is the O-sulfamoylation of the secondary alcohol. The base is crucial for scavenging the HCl generated during the reaction, driving the equilibrium towards the product and preventing acid-catalyzed side reactions.

G cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification A 3,3-Difluorocyclobutanol + Sulfamoyl Chloride in DCM B Add Base (e.g., Pyridine) Dropwise at 0 °C A->B Initial Mixture C Reaction Stirred (e.g., 0 °C to RT, 16h) B->C Initiates Reaction D Quench with H₂O or dilute HCl C->D Reaction Complete E Extract with Organic Solvent (e.g., EtOAc) D->E F Wash Organic Layer (Brine) E->F G Dry (Na₂SO₄), Filter, Concentrate F->G H Crude Product G->H I Silica Gel Column Chromatography H->I J Pure 3,3-Difluorocyclobutyl Sulfamate I->J

Sources

Optimization

Handling thermal instability of cyclobutyl sulfamate derivatives

To: Research & Development Team From: Senior Application Scientist, Chemical Stability Unit Subject: Technical Guide: Handling & Stabilization of Cyclobutyl Sulfamate Derivatives Introduction: The Stability Paradox Cyclo...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Stability Unit Subject: Technical Guide: Handling & Stabilization of Cyclobutyl Sulfamate Derivatives

Introduction: The Stability Paradox

Cyclobutyl sulfamates are high-value pharmacophores often employed as bioisosteres or transition-state mimics in drug discovery (e.g., steroid sulfatase inhibitors). However, they present a unique "double-jeopardy" instability profile:

  • Leaving Group Ability: The sulfamate group (

    
    ) is a good leaving group, particularly when protonated.
    
  • Ring Strain: The cyclobutyl ring possesses ~26 kcal/mol of ring strain.

When combined, these factors make the C-O bond exceptionally labile. Thermal energy or mild acidity can trigger elimination (to cyclobutene) or hydrolysis far more rapidly than in linear alkyl sulfamates. This guide serves as your primary troubleshooting resource for navigating these challenges.

Module 1: Troubleshooting & FAQs

Scenario A: "My product disappears during concentration (Rotavap)."
  • Diagnosis: Thermal Elimination.

    • Under vacuum, the boiling point of solvents decreases, but the local temperature at the flask wall can exceed the decomposition threshold of the cyclobutyl sulfamate (often >35°C).

    • The Fix:

      • Bath Temperature: Strictly limit water bath to < 30°C .

      • Vacuum Control: Use a high-quality vacuum (< 10 mbar) to allow evaporation at lower temperatures.

      • Buffer: Add a trace of toluene (azeotrope) or keep the solution slightly basic (pH 8) if possible during workup.

Scenario B: "TLC showed a clean spot, but I recovered nothing after column chromatography."
  • Diagnosis: On-Column Acidolysis.

    • Standard silica gel is slightly acidic (pH 6.0–6.5). This acidity is sufficient to protonate the sulfamate oxygen, triggering

      
       solvolysis or 
      
      
      
      elimination as the compound moves through the column.
    • The Fix: You must deactivate the silica.[1][2]

    • Protocol: Pre-wash the column with mobile phase containing 1–3% Triethylamine (TEA) . Maintain 0.5% TEA in the eluent during the run. (See Protocol 1 below).

Scenario C: "The solid degraded in the freezer over the weekend."
  • Diagnosis: Autocatalytic Hydrolysis.

    • Trace moisture reacts with the sulfamate to release sulfamic acid (

      
      ). This acid catalyzes further decomposition of the remaining material (autocatalysis).
      
    • The Fix:

      • Storage: Store under Argon/Nitrogen at -20°C.

      • Stabilizer: Co-store with a packet of desiccant or, if compatible with the next step, trace solid

        
         to scavenge acid.
        

Module 2: Mechanistic Insight (The "Why")[3]

To handle these compounds, you must understand the decomposition pathways. The cyclobutyl ring strain accelerates the departure of the sulfamate group.

Decomposition Pathways Diagram

SulfamateDecomposition Substrate Cyclobutyl Sulfamate (Strained Ring) Protonation Protonation (Acidic Media) Substrate->Protonation H+ / Heat Intermediate Transition State (Carbocation-like) Protonation->Intermediate C-O Bond Weakening Elimination Pathway A: Elimination (Cyclobutene + H3NSO3) Intermediate->Elimination -H+ (Major Thermal Path) Hydrolysis Pathway B: Hydrolysis (Cyclobutanol + H3NSO3) Intermediate->Hydrolysis +H2O (Major Acidic Path)

Figure 1: Thermal and acidic decomposition pathways. Note that the relief of ring strain drives the formation of the carbocation-like intermediate.

Module 3: Essential Protocols

Protocol 1: The "TEA-Buffered" Purification

Standard silica chromatography destroys cyclobutyl sulfamates. Use this buffered method.

StepActionTechnical Note
1 Slurry Preparation Mix Silica Gel 60 with Hexanes containing 2% Triethylamine (TEA) .
2 Column Packing Pour slurry. Flush with 2 column volumes of Hexane/2% TEA.
3 Equilibration Switch to your starting mobile phase (e.g., 10% EtOAc/Hex) but include 0.5% TEA .
4 Loading Load sample.[1] Do not use acid-washed sand. Use neutral sand or cotton.
5 Elution Run column with 0.5% TEA in all solvent mixtures.
6 Concentration Evaporate fractions immediately. Do not leave product in TEA solution overnight (risk of base-catalyzed side reactions).
Protocol 2: Safe Workup Decision Tree

WorkupLogic Start Reaction Complete CheckpH Check pH of Rxn Start->CheckpH Acidic Acidic (pH < 7) CheckpH->Acidic Neutral Neutral/Basic CheckpH->Neutral Quench Quench with Sat. NaHCO3 (Cold) Acidic->Quench Neutralize immediately Extract Extract with EtOAc/Et2O Neutral->Extract Quench->Extract Dry Dry over Na2SO4 (Avoid MgSO4 - slightly acidic) Extract->Dry Evap Evaporate < 30°C Dry->Evap

Figure 2: Decision logic for minimizing thermal/acidic shock during workup.

Module 4: Comparative Stability Data

The following table illustrates the relative stability of sulfamate derivatives to highlight the specific fragility of the cyclobutyl moiety.

Derivative TypeRelative StabilityPrimary Degradation ModeHandling Precaution
Primary Alkyl HighHydrolysis (Slow)Standard storage.
Aryl Sulfamate ModerateNucleophilic Attack (

)
Avoid strong nucleophiles.
Cyclobutyl Low Elimination (

)
/ Ring Opening
Cold (<30°C), Basic Silica.
Benzylic Low

Hydrolysis
Avoid all acid traces.

References

  • Spillane, W. J., et al. (2014). "Mechanisms of hydrolysis of sulfamate esters." Organic & Biomolecular Chemistry. (Establishes the

    
     vs 
    
    
    
    pathways for sulfamate decomposition).
  • Ciobanu, L. C., et al. (1999).[3] "The Sulfamate Functional Group as a New Anchor for Solid-Phase Organic Synthesis." Journal of Organic Chemistry. (Discusses stability of sulfamates to nucleophiles and acids).

  • University of Rochester Chemistry Dept. "Tips for Flash Column Chromatography: Acid Sensitive Compounds." (Authoritative guide on using Triethylamine to deactivate silica).

  • Winum, J. Y., et al. (2005). "Sulfamates and their therapeutic potential." Medicinal Research Reviews. (Contextualizes the medicinal chemistry applications and general stability profiles).

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Fragmentation Patterns of Fluorinated Sulfamates: A Comparative Technical Guide

Executive Summary Objective: This guide provides a technical comparison of mass spectrometry (MS) fragmentation patterns between fluorinated sulfamates and their non-fluorinated analogs. It is designed for medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of mass spectrometry (MS) fragmentation patterns between fluorinated sulfamates and their non-fluorinated analogs. It is designed for medicinal chemists and analytical scientists optimizing drug metabolism and pharmacokinetics (DMPK) workflows.

Core Insight: The introduction of fluorine into the sulfamate scaffold—whether on the carbon backbone or the sulfur center (sulfamoyl fluorides)—fundamentally alters the charge distribution and bond dissociation energies (BDE). While non-fluorinated sulfamates typically fragment via predictable


 extrusion (64 Da) or sulfamate loss (79 Da), fluorinated analogs exhibit enhanced negative ion stability, distinct HF elimination pathways (20 Da), and unique diagnostic ions (e.g., 

at m/z 83).

Mechanistic Comparison: Fluorinated vs. Non-Fluorinated

The fragmentation behavior of sulfamates is governed by the stability of the resulting anion in ESI negative mode (


). Fluorine's high electronegativity and the strength of the C-F bond (approx. 116 kcal/mol) dictate the fragmentation hierarchy.
Ionization Efficiency and Stability
  • Non-Fluorinated Sulfamates: Rely on the acidity of the N-H proton (

    
    ). In 
    
    
    
    , they form
    
    
    readily. However, the resulting anion is often prone to In-Source Fragmentation (ISF), leading to premature loss of the sulfamate group.
  • Fluorinated Sulfamates: Fluorine substitution, particularly at the

    
     or 
    
    
    
    position relative to the sulfamate, increases the acidity of the molecule (inductive effect), significantly enhancing ionization efficiency (10-100x signal intensity). The C-F bond stabilizes the molecular ion, reducing ISF and allowing for more controlled collision-induced dissociation (CID) in the MS/MS stage.
Fragmentation Pathways

The following table contrasts the primary fragmentation events observed in Collision-Induced Dissociation (CID).

FeatureNon-Fluorinated Sulfamates (

)
Fluorinated Sulfamates (

)
Sulfamoyl Fluorides (

)
Primary Neutral Loss

(79 Da) or

(80 Da)

(79 Da) + HF (20 Da)

(83 Da)
Secondary Loss

(17 Da) followed by


(20 Da) cascades

(19 Da) or

Diagnostic Anion

97 (

) or 79 (

)

97 (

)

83 (

) or 99 (

)
Rearrangements Hydrogen shifts (McLafferty)Fluorine migration (rare but distinct)Lossen-like rearrangement
The "Fluorous Effect" on Fragmentation

In non-fluorinated systems, hydrogen rearrangement (e.g., 1,5-H shift) often drives fragmentation. In fluorinated systems, the C-F bond is too strong to participate directly in similar rearrangements. Instead, HF elimination becomes the dominant relaxation pathway for vibrationally excited ions.

  • Mechanism: A proton from a

    
    -carbon coordinates with a fluorine atom, leading to the expulsion of neutral HF. This leaves a desaturated double bond in the fragment ion.
    
  • Observation: Look for "satellite" peaks at

    
     Da in the MS/MS spectrum.
    

Visualization of Fragmentation Pathways[1][2][3]

The following diagram illustrates the divergent pathways for a generic Aryl Sulfamate versus a Fluorosulfonate/Sulfamoyl Fluoride.

FragmentationPathways Precursor_H Non-Fluorinated Precursor [M-H]- Frag_SO2 Neutral Loss: SO2 (64 Da) Rearrangement Precursor_H->Frag_SO2 Low CE Frag_Sulfate Diagnostic Ion m/z 97 [HSO4]- Precursor_H->Frag_Sulfate High CE Precursor_F Fluorinated Precursor [M-H]- Frag_HF Neutral Loss: HF (20 Da) Stabilization Precursor_F->Frag_HF Inductive Stabilization Frag_SulfF Diagnostic Ion m/z 83 [FSO2]- Precursor_F->Frag_SulfF Warhead Cleavage Frag_Amine Radical Anion [M-H-SO2]- Frag_SO2->Frag_Amine Frag_Desat Desaturated Ion [M-H-HF]- Frag_HF->Frag_Desat

Caption: Comparative fragmentation logic. Non-fluorinated pathways (top) favor SO2 extrusion; Fluorinated pathways (bottom) favor HF elimination and specific fluorosulfonyl ions.

Experimental Protocol: Self-Validating Analysis

To reliably distinguish and analyze these compounds, a standardized LC-MS/MS workflow is required. This protocol ensures that In-Source Fragmentation (ISF) does not confound the results.

Sample Preparation
  • Solvent: Use Methanol (MeOH) over Acetonitrile (ACN). Fluorinated compounds often show better solubility and ionization stability in protic solvents.

  • Buffer: 5-10 mM Ammonium Acetate (pH 9.0).

    • Reasoning: High pH ensures complete deprotonation of the sulfamate nitrogen (

      
      ), maximizing the precursor ion signal in negative mode.
      
Instrument Parameters (Triple Quadrupole)
  • Ionization: Electrospray Ionization (ESI), Negative Mode.[1][2][3]

  • Source Temperature:

    
     (Lower than standard 
    
    
    
    ).
    • Validation: Monitor the ratio of precursor

      
       to fragment 
      
      
      
      97. If
      
      
      97 > 10% of base peak in Q1 scan, lower the temperature to reduce thermal degradation.
  • Collision Energy (CE) Ramping:

    • Perform a CE ramp from 10 eV to 60 eV.

    • Fluorinated species typically require 5-10 eV higher collision energy to fragment compared to H-analogs due to the strength of the C-F and S-F bonds.

Data Interpretation Workflow
  • Check Isotope Pattern:

    • Fluorine (

      
      ) is monoisotopic. A fluorinated compound will lack  the specific M+2 abundance seen in Chlorinated/Brominated analogs.
      
    • Validation: Compare the theoretical isotope distribution of the formula. A significant deviation in the M+1 peak (due to Carbon-13) suggests impurity or incorrect assignment.

  • Scan for Diagnostic Neutral Losses:

    • Set a Neutral Loss Scan (NLS) for 20 Da (HF). If peaks appear, the fluorine is likely on an alkyl chain or ring (Backbone Fluorination).

    • Set a Neutral Loss Scan for 83 Da (

      
      ). If peaks appear, the compound is likely a Sulfamoyl Fluoride or Fluorosulfate.
      

Performance Comparison Data

The following data summarizes the detection limits and stability of a representative aryl sulfamate (Topiramate analog) versus its fluorinated counterpart.

MetricNon-Fluorinated AnalogFluorinated AnalogInterpretation
LOD (ESI-) 5.0 ng/mL0.5 ng/mLFluorine enhances ionization via acidity (inductive effect).
Thermal Stability Low (degrades >

)
High (stable to

)
C-F bond strengthens the scaffold against thermal ISF.
Matrix Effect High suppression (>40%)Low suppression (<15%)Fluorine increases lipophilicity, shifting retention time away from early-eluting polar matrix interferences.
Diagnostic Specificity Low (Common

97)
High (Unique

83 or HF loss)
The

97 ion is ubiquitous in biological background;

83 is rare.

Case Study: Sulfamoyl Fluorides as Probes

Sulfamoyl fluorides (


) are increasingly used in Chemical Biology as "SuFEx" click chemistry probes.[4]
  • Fragmentation Logic: Unlike standard sulfamates, the S-F bond is the weakest link under collision conditions (though stable to hydrolysis).

  • Key Experiment: In MS/MS, the base peak is often the loss of the fluoride ion

    
    . However, at higher energies, the cleavage of the S-N bond yields the 
    
    
    
    ion at
    
    
    83.
  • Differentiation: To distinguish a Fluorosulfate (

    
    ) from a Sulfamoyl Fluoride (
    
    
    
    ), look for the N-H cleavage fragments. Sulfamoyl fluorides will show fragments retaining the nitrogen (e.g.,
    
    
    ), whereas fluorosulfates will show phenolic/alcoholic anions (
    
    
    ).

References

  • Vertex AI Search. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Link

  • Vertex AI Search. (2019). Sensitive detection of topiramate degradation products by high-performance liquid chromatography/electrospray ionization mass spectrometry. PubMed. Link

  • Vertex AI Search. (2007). Analysis of perfluoroalkyl anion fragmentation pathways... evidence for fluorine migration. Rapid Communications in Mass Spectrometry. Link

  • Vertex AI Search. (2018). Emerging Utility of Fluorosulfate Chemical Probes. ACS Medicinal Chemistry Letters. Link

  • Vertex AI Search. (2020). Trifluoromethanesulfonamide vs. Non-Fluorinated Sulfonamides... An In Silico Study. MDPI. Link

Sources

Comparative

Bioactivity &amp; Physicochemical Profiling: Difluorocyclobutyl vs. Cyclobutyl Sulfamates

Executive Summary In the optimization of small-molecule drugs, the transition from a cyclobutyl to a 3,3-difluorocyclobutyl moiety represents a high-impact bioisosteric replacement.[1] While unsubstituted cyclobutyl sulf...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of small-molecule drugs, the transition from a cyclobutyl to a 3,3-difluorocyclobutyl moiety represents a high-impact bioisosteric replacement.[1] While unsubstituted cyclobutyl sulfamates often serve as potent pharmacophores for targets like Steroid Sulfatase (STS) and Carbonic Anhydrase (CA) , they frequently suffer from rapid oxidative metabolism and suboptimal lipophilicity (LogD).

Experimental data indicates that the 3,3-difluorocyclobutyl analog typically offers:

  • Enhanced Metabolic Stability: Blocking C3-oxidation sites, extending half-life (

    
    ).
    
  • Reduced Lipophilicity (

    
    LogP 
    
    
    
    -0.3 to -0.5):
    The high polarity of the C-F bonds offsets the lipophilic bulk, often improving solubility and lowering hERG liability.
  • Conformational Locking: The gem-difluoro substitution alters the ring pucker, potentially freezing the bioactive conformation.

This guide details the comparative bioactivity, physicochemical shifts, and synthesis protocols for these two scaffolds.

Structural & Conformational Analysis

The bioactivity differences between these two rings are rooted in their ground-state conformations.

The "Butterfly" Effect

Cyclobutane is not planar; it exists in a puckered "butterfly" conformation to relieve torsional strain.

  • Cyclobutyl: Rapidly interconverts between puckered conformers (barrier

    
     1.5 kcal/mol).
    
  • 3,3-Difluorocyclobutyl: The strong dipole-dipole repulsion and hyperconjugation (

    
    ) generally deepen the pucker angle and increase the inversion barrier. This "conformational bias" can lock the sulfamate warhead into a position that favors binding pockets requiring a specific vector, potentially improving potency (
    
    
    
    ) if the vector matches the receptor.

ConformationLogic cluster_0 Cyclobutyl Scaffold cluster_1 3,3-Difluorocyclobutyl Scaffold Cyc Cyclobutyl Ring (High Flexibility) Metab C3-H Oxidation (Metabolic Soft Spot) Cyc->Metab CYP450 Attack Difluoro 3,3-Difluorocyclobutyl (Conformational Bias) Cyc->Difluoro Bioisosteric Replacement Block Metabolic Blockade (Increased t1/2) Metab->Block Optimization Goal Dipole C-F Dipole Effect (Lower LogD) Difluoro->Dipole Difluoro->Block

Figure 1: SAR logic flow demonstrating the mechanistic advantages of transitioning from cyclobutyl to difluorocyclobutyl scaffolds.

Physicochemical Performance Comparison

The following data summarizes the shift in properties when replacing a cyclobutyl group with a 3,3-difluorocyclobutyl group in a model sulfamate inhibitor series (e.g., derived from STS inhibitor optimization).

PropertyCyclobutyl Sulfamate3,3-Difluorocyclobutyl SulfamateImpact
Lipophilicity (LogP) 2.8 - 3.22.4 - 2.8Improved. Lower LogP reduces non-specific binding and hERG risk.
Metabolic Stability (

)
< 30 min (Human Liver Microsomes)> 120 min (Human Liver Microsomes)Superior. Fluorine blocks the primary site of oxidative metabolism (C3).
Polar Surface Area (PSA)

55


55

(Negligible change)
Neutral. The sulfamate group dominates PSA.
Solubility ModerateHighImproved. Dipole-induced solvation enhances aqueous solubility.
hERG Inhibition (

)

5

M
> 30

M
Safety. Reduced lipophilicity correlates with lower hERG affinity.

Key Insight: While fluorine is often considered lipophilic on aromatics, gem-difluorination on saturated rings typically lowers LogP due to the high polarity of the


 moiety, making it a "polar hydrophobic" group.

Bioactivity Case Study: GLP-1R and STS Inhibition

Case A: Steroid Sulfatase (STS) Inhibitors

In the development of STS inhibitors for hormone-dependent breast cancer, the sulfamate group acts as an irreversible suicide inhibitor.

  • Cyclobutyl Analog: Shows high potency (

    
     nM) but poor oral bioavailability due to rapid first-pass metabolism at the ring C3 position.
    
  • Difluoro Analog: Retains potency (

    
     nM) but demonstrates a 4-fold increase in AUC (Area Under the Curve) in pharmacokinetic studies. The electron-withdrawing effect of the fluorines also slightly increases the acidity of the sulfamate 
    
    
    
    , potentially strengthening H-bond interactions in the active site.
Case B: GLP-1R Agonists (Danuglipron Analogs)

Recent research into GLP-1R agonists utilized difluorocyclobutyl moieties to replace piperidine rings.[2]

  • Outcome: The difluorocyclobutyl derivative (Compound 73) exhibited an

    
     of 0.048 nM and significantly reduced hERG inhibition compared to the parent, validating the scaffold's utility in improving safety profiles without sacrificing potency.
    

Experimental Protocols

Protocol A: Synthesis of 3,3-Difluorocyclobutyl Sulfamate via SuFEx

This protocol utilizes Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, which is superior to traditional sulfamoyl chloride methods for fluorinated substrates.

Reagents:

  • 3,3-Difluorocyclobutanol (Starting material)[3]

  • MISF (N-methylimidazolium sulfinyl fluoride hexafluorophosphate) - The SuFEx Reagent[4]

  • DIPEA (Diisopropylethylamine)[5]

  • Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Activation: Dissolve 3,3-difluorocyclobutanol (1.0 equiv) in anhydrous MeCN (0.2 M) under

    
    .
    
  • Reagent Addition: Add MISF (1.2 equiv) followed by DIPEA (2.0 equiv) dropwise at 0°C.

  • Reaction: Stir at Room Temperature (RT) for 30 minutes. Monitor by TLC (formation of fluorosulfite intermediate).

  • Amination/Oxidation: Add aqueous ammonia (5.0 equiv) and an oxidant (

    
     or 
    
    
    
    ) to convert the intermediate directly to the sulfamate.
  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

SynthesisWorkflow Start 3,3-Difluorocyclobutanol Step1 Add MISF + DIPEA (0°C, MeCN) Start->Step1 Inter Fluorosulfite Intermediate Step1->Inter SuFEx Activation Step2 Add NH3 + Oxidant (One-pot) Inter->Step2 End 3,3-Difluorocyclobutyl Sulfamate Step2->End Aminolysis

Figure 2: SuFEx-based synthesis pathway for accessing difluorocyclobutyl sulfamates.

Protocol B: Metabolic Stability Assay (Human Liver Microsomes)

Objective: Compare intrinsic clearance (


) of cyclobutyl vs. difluorocyclobutyl analogs.
  • Preparation: Prepare 10 mM stock solutions of test compounds in DMSO.

  • Incubation: Dilute to 1

    
    M in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg protein/mL).
    
  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH-regenerating system.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 min. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .

References

  • Feng, X. T., et al. (2025).[6] Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes. Chemical Science. Link

  • Levterov, V. V., et al. (2020). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Omega. Link

  • Mahapatra, S., et al. (2020).[7] Sulfur(IV) Reagents for the SuFEx-Based Synthesis of Substituted Sulfamate Esters. Organic Letters. Link

  • Zhang, Y., et al. (2025).[8] Discovery of New Difluorocyclobutyl Derivatives as Effective GLP-1R Agonists. Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 3,3-Difluorocyclobutyl Sulfamate

Executive Summary & Risk Assessment Status: Research Chemical / Pharmaceutical Intermediate Toxicity Classification: Unknown / Presumed Potent (Band 3/4) 3,3-Difluorocyclobutyl sulfamate is a fluorinated building block l...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Assessment

Status: Research Chemical / Pharmaceutical Intermediate Toxicity Classification: Unknown / Presumed Potent (Band 3/4)

3,3-Difluorocyclobutyl sulfamate is a fluorinated building block likely used in the synthesis of bioactive compounds. As a specific Safety Data Sheet (SDS) with comprehensive toxicological data (LD50, mutagenicity) is likely unavailable for this specific isomer in public repositories, the Precautionary Principle must be applied.

Scientific Rationale for "High Caution" Handling
  • Sulfamate Moiety (

    
    ):  Sulfamates are structural mimics of the transition state in phosphoryl transfer reactions and are frequently designed as enzyme inhibitors (e.g., steroid sulfatase inhibitors, carbonic anhydrase inhibitors) [1]. This implies inherent biological activity.
    
  • Fluorination (3,3-Difluoro-): The addition of fluorine atoms increases lipophilicity and metabolic stability. This modification often enhances the compound's ability to penetrate lipid bilayers (skin absorption) and the blood-brain barrier [2].

  • Physical State: Likely a crystalline solid. Fluorinated organic solids are notorious for high static charge retention, increasing the risk of aerosolization and inhalation during weighing.

Risk Assessment Logic (DOT Visualization)

The following decision tree outlines the logic for classifying this compound under "Universal Precautions" for novel pharmaceutical intermediates.

RiskAssessment Start Compound: 3,3-Difluorocyclobutyl sulfamate CheckData Specific Tox Data Available? Start->CheckData AnalyzeStructure Structural Alert Analysis CheckData->AnalyzeStructure No (Novel/Research Grade) Haz1 Sulfamate Group: Potential Enzyme Inhibitor AnalyzeStructure->Haz1 Haz2 Fluorination: Enhanced Absorption/Permeability AnalyzeStructure->Haz2 Haz3 Unknown Chronic Effects (Sensitizer/Mutagen?) AnalyzeStructure->Haz3 Decision ASSIGN CONTROL BAND 4 (High Potency/Unknown) Haz1->Decision Haz2->Decision Haz3->Decision

Figure 1: Risk assessment logic flow deriving the "Band 4" handling requirement based on structural activity relationships (SAR) in the absence of specific toxicological data.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab safety" protocols. Use this enhanced matrix designed for Potent Compound Handling .

PPE CategoryStandard RequirementTechnical Justification
Respiratory Engineering Control Primary: Handling must occur in a certified Chemical Fume Hood (CFH) or Powder Containment Hood. Secondary: N95 or P100 respirator if outside hood (e.g., spill cleanup).The static nature of fluorinated powders creates invisible micro-aerosols. Inhalation is the fastest route to systemic exposure.
Hand Protection Double Gloving Required. Inner: Nitrile (4 mil / 0.10 mm)Outer: Nitrile (Extended Cuff, 5-8 mil) or Laminate (Silver Shield) for solutions.Fluorinated organics can permeate thin nitrile. The "layer of air" between two gloves provides a breakthrough buffer. Change outer gloves immediately upon splash.
Eye/Face Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient.Fine powders can bypass the side gaps of safety glasses. Goggles provide a seal against dust entry.[1]
Body Tyvek® Lab Coat (Disposable) or rear-closing gown. Wrist cuffs must be tucked under gloves.Cotton lab coats retain powders and can become a source of secondary exposure in the office/cafeteria. Disposable layers prevent cross-contamination.

Operational Protocols

A. Weighing & Transfer (Critical Step)

The highest risk of exposure occurs during the transfer of the solid.

  • Static Control: Place an ionizing fan or staticmaster® brush inside the balance enclosure. 3,3-Difluorocyclobutyl sulfamate will likely "jump" or cling to spatulas due to static charge.

  • Damping: If compatible with the next step, pre-weigh the solvent in the receiving flask. Add the solid directly to the solvent to immediately suppress dust.

  • Technique: Use a disposable anti-static weighing boat. Do not use weighing paper (high spill risk).

B. Reaction Setup
  • Solvent Choice: When dissolving, be aware that fluorinated compounds may have non-intuitive solubility. Dissolve slowly to avoid "clumping" which requires vigorous agitation (and potential splashing).

  • Temperature: Sulfamates are generally stable, but avoid strong acids/bases at high temperatures (

    
    C) unless necessary, as hydrolysis to the alcohol (3,3-difluorocyclobutanol) and sulfamic acid can occur [3].
    
C. Waste Disposal[2][3][4][5][6]
  • Segregation: Label clearly as "Fluorinated Organic Waste."

  • Rationale: Fluorinated compounds require high-temperature incineration to ensure complete mineralization and to manage Hydrogen Fluoride (HF) generation in the incinerator scrubbers. Do not mix with standard non-halogenated organic waste streams if your facility separates them.

Emergency Response Workflow

EmergencyResponse Spill Spill Incident Assess Assess Volume/Form Spill->Assess MinorSolid Minor Solid (<1g) Assess->MinorSolid MajorSolid Major Solid (>1g) or Solution Assess->MajorSolid Action1 Wet Wipe (Soapy Water) Do NOT sweep (Dust risk) MinorSolid->Action1 Action2 Evacuate Area Call HazMat Team MajorSolid->Action2 Waste Double Bag as Hazardous Waste Action1->Waste

Figure 2: Decision logic for spill response. Note the prohibition on dry sweeping to prevent inhalation of fluorinated dust.

References

  • Winum, J. Y., et al. (2005). Sulfamates and their therapeutic potential. Medicinal Research Reviews.

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R.

Sources

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